Pyridine sulfur trioxide
Description
Properties
IUPAC Name |
pyridine;sulfur trioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFLDICVHJSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=S(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885349 | |
| Record name | Pyridine sulfur trioxide | |
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Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28322-92-1, 26412-87-3 | |
| Record name | Sulfur trioxide-pyridine complex | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-92-1 | |
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| Record name | Sulfur trioxide-pyridine | |
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| Record name | Sulfur trioxide-pyridine | |
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| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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| Record name | Sulfur trioxide pyridine complex | |
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| Record name | Pyridine, compd. with sulfur trioxide (1:1) | |
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| Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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| Record name | Pyridine sulfur trioxide | |
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| Record name | Pyridine, compound with sulphur trioxide | |
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| Record name | Sulphur trioxide--pyridine (1:1) | |
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| Record name | Sulfur trioxide-pyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pyridine Sulfur Trioxide Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis. This whitepaper provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its application, and a summary of its key reactive characteristics. Its stability as a solid allows for easier handling compared to free sulfur trioxide, making it a preferred reagent for sulfonation and sulfation reactions. This document serves as a technical guide for laboratory professionals engaged in chemical research and development, particularly in the pharmaceutical and agrochemical industries.
Core Chemical and Physical Properties
The pyridine sulfur trioxide complex is a stable adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1][2] This complexation moderates the reactivity of sulfur trioxide, rendering it a milder and more selective sulfonating agent.[3]
Physical Properties
The complex is typically a white to off-white or yellowish crystalline solid at room temperature.[4][5] It possesses a pungent odor and is valued for its stability under dry conditions, which facilitates its storage and handling.[4][5]
Table 1: Physical Properties of this compound Complex
| Property | Value | References |
| Appearance | White to yellowish solid | [4][5] |
| Molecular Formula | C₅H₅N·SO₃ | [6][7] |
| Molar Mass | 159.16 g/mol | [1] |
| Melting Point | ~155 - 165 °C | [4][8] |
| Boiling Point | 115.3 °C at 760 mmHg | [6][7] |
| Solubility | Soluble in polar organic solvents such as dichloromethane (B109758) and chloroform. Reacts with water. | [1][4][9] |
| Density | ~1.6 g/cm³ | [4] |
| Vapor Pressure | 22.8 mmHg at 25°C | [6][7] |
Chemical Properties
The chemical utility of the this compound complex is primarily centered on its function as an electrophilic sulfonating agent. The pyridine moiety serves as a carrier for sulfur trioxide, moderating its reactivity.
Table 2: Chemical Reactivity and Stability of this compound Complex
| Property | Description | References |
| Reactivity | Acts as a sulfonating agent, reacting with nucleophiles. It is a key reagent in the sulfation of alcohols and amines, and the sulfonation of aromatic compounds. It also serves as an activating electrophile in the Parikh-Doering oxidation. | [1][4][9] |
| Stability | The complex is stable under normal, dry conditions. It is sensitive to moisture and will decompose in the presence of water to form sulfuric acid and pyridine. It should be stored in a cool, dry place, away from heat sources. Recommended storage is at 2-8 °C. | [4] |
| Incompatibilities | Incompatible with strong oxidizing agents. Reacts with water. | [10] |
Key Applications in Organic Synthesis
The this compound complex is a cornerstone reagent in a variety of organic transformations, primarily those involving the introduction of a sulfonate group.
Sulfation of Alcohols
A primary application is the sulfation of primary and secondary alcohols to form sulfate (B86663) esters.[1] This reaction is fundamental in the synthesis of various biologically active molecules and drug intermediates.[11]
Parikh-Doering Oxidation
The complex is a key reagent in the Parikh-Doering oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[1][12]
Sulfonation of Heterocycles
The reagent is also employed in the sulfonation of electron-rich heterocyclic compounds such as furans and pyrroles.[1][2]
Experimental Protocols
Synthesis of this compound Complex
A common laboratory-scale synthesis involves the slow and careful addition of sulfur trioxide to pyridine in a dry, well-ventilated environment, typically under low-temperature cooling.[4] An alternative method involves the dropwise addition of chlorosulfonic acid to a solution of pyridine in dichloromethane at 0°C.[13]
Experimental Workflow for Synthesis from Pyridine and Sulfur Trioxide:
Caption: Synthesis of this compound Complex.
General Protocol for the Sulfation of an Alcohol
The alcohol is dissolved in a suitable aprotic solvent (e.g., pyridine, DMF, or a chlorinated solvent) and cooled in an ice bath. The this compound complex is then added portion-wise with stirring. The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified.
Reaction Scheme for Alcohol Sulfation:
Caption: General Sulfation of an Alcohol.
Parikh-Doering Oxidation of a Primary Alcohol to an Aldehyde
The alcohol is dissolved in a mixture of DMSO and a suitable solvent like dichloromethane. A tertiary amine base, such as triethylamine, is added, followed by the portion-wise addition of the this compound complex at low temperature (e.g., 0 °C). The reaction is stirred until completion and then worked up to isolate the aldehyde.
Parikh-Doering Oxidation Workflow:
Caption: Parikh-Doering Oxidation Workflow.
Safety and Handling
The this compound complex is harmful if swallowed and causes severe skin burns and eye damage.[8][14] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[15] The complex should be stored in a tightly sealed container in a cool, dry place, away from moisture.[14]
Conclusion
The this compound complex is a valuable and versatile reagent in modern organic synthesis. Its stability and moderated reactivity make it a superior choice over free sulfur trioxide for a range of sulfonation and oxidation reactions. A thorough understanding of its chemical properties, applications, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. lifechempharma.com [lifechempharma.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Sulfurtrioxide pyridine complex | CAS#:26412-87-3 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound | 26412-87-3 [chemicalbook.com]
- 10. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Pyridine Sulfur Trioxide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the pyridine (B92270) sulfur trioxide complex. This versatile reagent is a cornerstone in organic synthesis, primarily utilized as a mild sulfonating agent and an activator in oxidation reactions. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the core processes involved in its preparation and quality control.
Synthesis of Pyridine Sulfur Trioxide
The this compound complex is a stable, white to off-white solid, typically prepared through the reaction of pyridine with a sulfur trioxide source. Two primary synthetic routes are commonly employed, each with distinct advantages and considerations.
Synthesis via Reaction with Chlorosulfonic Acid
This is a widely used and convenient method for the laboratory-scale synthesis of this compound. The reaction involves the dropwise addition of chlorosulfonic acid to a solution of pyridine in an inert solvent, typically dichloromethane (B109758) (DCM), at a reduced temperature to control the exothermic reaction.
Experimental Protocol:
-
A solution of pyridine (4 mL) in dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0°C in an ice bath.
-
Chlorosulfonic acid (1.6 mL) is added dropwise to the stirred pyridine solution over a period of 30 minutes, maintaining the temperature at 0°C.[1]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and again with ice-cold water until the pH of the filtrate is neutral.
-
The solid is then washed with cold ethanol, cold toluene, and finally cold dichloromethane to remove any remaining impurities.
-
The purified this compound is dried under high vacuum to yield a white, crystalline solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 71-82% | [2][3] |
| Purity (by qNMR) | >99% | [2] |
Synthesis via Reaction with Sulfur Trioxide in Liquid Sulfur Dioxide
An alternative method involves the reaction of pyridine with sulfur trioxide in liquid sulfur dioxide. This process is particularly advantageous for producing high yields of the complex.[4]
Experimental Protocol:
-
Liquid sulfur dioxide is introduced into a glass reactor equipped with a mechanical stirrer and a dry ice condenser and cooled to approximately -10°C.
-
Pyridine is added to the refluxing sulfur dioxide with stirring to form a pyridine-sulfur dioxide complex.
-
Stabilized liquid sulfur trioxide (e.g., Sulfan) is then added dropwise to the reaction mixture.
-
Upon completion of the reaction, the excess sulfur dioxide is evaporated.
-
The remaining product is dried in a vacuum desiccator to remove any residual sulfur dioxide, yielding the this compound complex.
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | Up to 98% | [4] |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound complex. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | [5] |
| Molecular Formula | C₅H₅NO₃S | |
| Molecular Weight | 159.16 g/mol | [6] |
| Melting Point | 155-165 °C |
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound complex. The spectrum exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring and the sulfur trioxide moiety.
Experimental Protocol (KBr Pellet Method): [7][8]
-
Approximately 1-2 mg of the this compound sample is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
The mixture is transferred to a pellet-forming die.
-
A pressure of 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded in the mid-IR region (4000-400 cm⁻¹).
Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3078 | C-H stretching (pyridine ring) | [9] |
| ~1632, 1602, 1486, 1433 | Ring stretching (pyridine) | [9] |
| ~1281, 1262, 1180 | Ring stretching (pyridine) | [9] |
| ~1050 | S-O stretching | |
| ~700-800 | S-N stretching |
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the pyridine ring within the complex.
Experimental Protocol:
-
A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent, typically DMSO-d₆ (0.5-0.7 mL), in an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for ¹H).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard, or referenced to the residual solvent peak.[10]
Expected Chemical Shifts (in DMSO-d₆):
| Nucleus | Chemical Shift (ppm) |
| ¹H (ortho-protons) | ~8.9 |
| ¹H (meta-protons) | ~8.2 |
| ¹H (para-proton) | ~8.7 |
| ¹³C (ortho-carbons) | ~147 |
| ¹³C (meta-carbons) | ~128 |
| ¹³C (para-carbon) | ~145 |
Analytical Characterization
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which can be compared with the theoretical values to assess purity.
Theoretical Elemental Composition for C₅H₅NO₃S:
| Element | Theoretical Percentage |
| Carbon (C) | 37.73% |
| Hydrogen (H) | 3.17% |
| Nitrogen (N) | 8.80% |
| Sulfur (S) | 20.14% |
| Oxygen (O) | 30.16% |
The purity of the this compound complex can be determined by acid-base titration. The complex behaves as a strong acid in aqueous solution and can be titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521).
Experimental Protocol: [11][12]
-
An accurately weighed sample of this compound (e.g., 0.2-0.3 g) is dissolved in deionized water (50 mL).
-
A few drops of a suitable indicator, such as phenolphthalein, are added to the solution.
-
The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached, indicated by a persistent color change of the indicator.
-
The volume of the titrant used is recorded.
-
The purity of the complex is calculated based on the stoichiometry of the reaction (1:1 molar ratio).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow of characterization experiments.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]
- 4. US2928836A - Production of sulfur trioxide addition products - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 7. scienceijsar.com [scienceijsar.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. titrations.info [titrations.info]
An In-depth Technical Guide to the Mechanism of Action of Pyridine Sulfur Trioxide in Sulfonation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of the sulfo group (–SO₃H) onto a variety of substrates. Its attenuated reactivity compared to free sulfur trioxide makes it a chemoselective and user-friendly alternative for sulfonation and sulfation reactions. This technical guide provides a comprehensive overview of the mechanism of action of pyridine sulfur trioxide in sulfonation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.
The Nature of the this compound Complex
This compound is a stable, white to off-white crystalline solid formed from the Lewis acid-base adduct of pyridine and sulfur trioxide. The lone pair of electrons on the nitrogen atom of pyridine coordinates with the electron-deficient sulfur atom of sulfur trioxide, a strong Lewis acid. This complexation moderates the extreme reactivity of sulfur trioxide, rendering it a milder and more selective sulfonating agent. The complex is soluble in many organic solvents, such as pyridine, dimethylformamide (DMF), and dichloromethane, which facilitates its use in a variety of reaction conditions.
Mechanism of Action in Aromatic Sulfonation
The sulfonation of aromatic compounds using this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The this compound complex serves as the source of the electrophile, sulfur trioxide (SO₃).
The key steps of the mechanism are as follows:
-
Generation of the Electrophile : In solution, there is an equilibrium between the pyridine-SO₃ complex and its dissociated forms, pyridine and free SO₃. The concentration of free SO₃ is low, which controls the overall reaction rate and prevents unwanted side reactions.
-
Electrophilic Attack and Formation of the σ-Complex (Arenium Ion) : The π-electrons of the aromatic ring attack the electrophilic sulfur atom of sulfur trioxide. This step leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. This is typically the rate-determining step of the reaction.
-
Deprotonation and Re-aromatization : A base, in this case, pyridine present in the reaction mixture, abstracts a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring and results in the formation of the pyridinium (B92312) salt of the corresponding sulfonic acid.
-
Work-up : Subsequent aqueous work-up protonates the sulfonate salt to yield the final sulfonic acid product.
Quantitative Data
The yield and regioselectivity of sulfonation with this compound are dependent on the substrate, solvent, and reaction conditions. Below are tables summarizing representative quantitative data.
Table 1: Sulfation of Phenolic Compounds and Alcohols with Pyridine·SO₃
| Substrate | Product | Yield (%) | Reference |
| 2-Hydroxyphenyl ethanol | Sulfated 2-hydroxyphenyl ethanol | 74 | [1] |
| Estradiol | Estradiol sulfate | 84 | [1] |
| Pregnenolone | Pregnenolone sulfate | 98 | [1] |
| L-phenylalanine methyl ester | L-phenylalanine methyl ester sulfamate | 60 | [1] |
| L-cysteine methyl ester | L-cysteine methyl ester sulfamate | 50 | [1] |
Table 2: Isomer Distribution in the Sulfonation of Toluene with SO₃ *
| Isomer | Percentage (%) |
| o-Toluenesulfonic acid | 5.6 ± 0.6 |
| m-Toluenesulfonic acid | 9.7 ± 0.4 |
| p-Toluenesulfonic acid | 84.8 ± 1 |
*Data from sulfonation with SO₃ in refluxing SO₂ solution, which provides an indication of the regioselectivity trends.
Experimental Protocols
Preparation of this compound Complex
This protocol describes the preparation of the this compound complex from pyridine and chlorosulfonic acid.
Materials:
-
Pyridine, freshly distilled (41.5 mL, 515 mmol)
-
Dichloromethane (CH₂Cl₂, 130 mL)
-
Chlorosulfonic acid (17.1 mL, 257 mmol)
-
Ice-water-salt bath
-
Pressure-equalizing dropping funnel
-
Round-bottomed flask with magnetic stirrer
Procedure:
-
Charge the round-bottomed flask with freshly distilled pyridine and dichloromethane.
-
Cool the vigorously stirred solution in an ice-water-salt bath to an internal temperature of 0 °C.
-
Charge the pressure-equalizing dropping funnel with chlorosulfonic acid.
-
Add the chlorosulfonic acid dropwise to the pyridine solution, maintaining the internal temperature below 5 °C.
-
After the complete addition of the acid, stir the mixture for an additional 30 minutes at 0 °C.
-
The this compound complex will precipitate as a white solid. It can be isolated by filtration, washed with cold dichloromethane, and dried under vacuum.
General Procedure for the Sulfation of Dihydroxyphenolic Acids
This protocol provides a general method for the sulfation of dihydroxyphenolic acids using the this compound complex.
Materials:
-
Dihydroxyphenolic acid (DHPA) (e.g., 500 mg, 2.97 mmol)
-
This compound complex (46-48% purity, 1.93 g, 5.95 mmol, 2 equiv.)
-
Dry dioxane (10 mL)
-
Argon atmosphere
-
Diethyl ether (Et₂O)
-
Column chromatography supplies
Procedure:
-
Dissolve the dihydroxyphenolic acid and this compound complex in dry dioxane at 0 °C under an argon atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Store the reaction mixture in a freezer at -20 °C for 3 days.
-
After 3 days, add water (25 mL) to the reaction mixture.
-
Neutralize the reaction with diethylamine.
-
Wash the mixture with diethyl ether (2 x 50 mL).
-
Evaporate the aqueous phase.
-
Purify the residue by column chromatography (eluent: EtOAc:MeOH 9:2.5) to obtain the sulfated product.[2]
Conclusion
The this compound complex is a valuable reagent for the controlled sulfonation of a wide range of organic molecules, including aromatic compounds. Its mechanism of action via electrophilic aromatic substitution is well-understood, and its moderated reactivity allows for high yields and selectivity. The provided data and experimental protocols serve as a practical guide for researchers and professionals in drug development and chemical synthesis, enabling the effective application of this important synthetic tool.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a stable, solid Lewis acid-base adduct with significant applications in organic synthesis, particularly as a mild sulfonating and sulfating agent.[1] Its reactivity and selectivity are intrinsically linked to its molecular structure and the nature of the bonding between the pyridine and sulfur trioxide moieties. This technical guide provides a comprehensive overview of the molecular architecture and bonding characteristics of Py·SO₃, supported by a compilation of spectroscopic and computational data. Detailed experimental protocols for its synthesis and characterization are also presented to aid in its practical application and further research.
Molecular Structure and Bonding
The pyridine sulfur trioxide complex is formed through a dative covalent bond between the lone pair of electrons on the nitrogen atom of the pyridine ring (a Lewis base) and the electron-deficient sulfur atom of sulfur trioxide (a Lewis acid).[1] This interaction leads to a stable, crystalline solid that is easier to handle than free sulfur trioxide.[2]
Lewis Structure and Bonding Theory
The formation of the complex can be visualized as the donation of the nitrogen lone pair into the empty p-orbital of the sulfur atom in SO₃. This results in a formal positive charge on the nitrogen and a formal negative charge on one of the oxygen atoms. The bonding is primarily a coordinate covalent bond, also known as a dative bond.
References
An In-depth Technical Guide to the Stability and Reactivity of Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and reactivity of the pyridine (B92270) sulfur trioxide complex. It is intended to be a valuable resource for professionals in research and development who utilize this versatile reagent in their work. This document delves into its chemical properties, stability under various conditions, and its primary applications in organic synthesis, with a focus on sulfation reactions and the Parikh-Doering oxidation.
Core Properties of Pyridine Sulfur Trioxide
The this compound complex is a commercially available, colorless to white, crystalline solid. It is an adduct of the Lewis acid sulfur trioxide and the Lewis base pyridine.[1][2] This complexation moderates the reactivity of sulfur trioxide, making it a safer and more manageable sulfonating agent compared to free SO₃.[3]
Physical and Chemical Properties:
| Property | Value | References |
| Molecular Formula | C₅H₅NO₃S | [4] |
| Molecular Weight | 159.16 g/mol | [4] |
| Appearance | White to off-white or beige powder/crystalline solid | [3] |
| Melting Point | 155-175 °C | [5] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and pyridine. Reacts with water. | [1][5] |
| Hygroscopicity | Highly hygroscopic; absorbs moisture from the air. | [6] |
Stability Under Various Conditions
While this compound is valued for its relative stability compared to free sulfur trioxide, its reactivity is significantly influenced by environmental conditions.
Thermal Stability:
There is limited publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) that details the specific decomposition kinetics of the this compound complex. However, it is known to be stable at room temperature when stored under anhydrous conditions.[3] Elevated temperatures, particularly in the presence of reactants, can promote its decomposition and reactivity. For instance, sulfation reactions using this complex are often carried out at temperatures ranging from room temperature to 90-100 °C, indicating its thermal tolerance within this range for synthetic purposes.[7][8]
Hygroscopicity and Hydrolysis:
pH and Solvent Effects:
The stability of this compound is also dependent on the pH and the solvent system.
-
pH: The complex is generally used in non-aqueous, aprotic environments. The introduction of acidic or basic conditions can lead to its decomposition or unwanted side reactions. For instance, in the presence of a base, the complex can act as a sulfonating agent.
-
Solvents: this compound is soluble and relatively stable in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] It is often used in pyridine as a solvent, which also acts as a base.[8] In protic solvents, especially those containing water, the complex will readily decompose.[9] Its stability in various organic solvents is critical for its application in synthesis, with pyridine, DMF, and chlorinated solvents being common choices.[7][10]
Reactivity and Synthetic Applications
This compound is a versatile reagent primarily used for the sulfation of alcohols and phenols, and as an activating agent in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.
Sulfation of Alcohols and Phenols
The complex is a widely used reagent for the introduction of sulfate (B86663) groups onto a variety of substrates, including primary, secondary, and tertiary alcohols, as well as phenols.[1][10][11][12] The reaction proceeds via the nucleophilic attack of the hydroxyl group on the sulfur atom of the complex.
General Reaction Scheme for Sulfation:
Caption: General mechanism for the sulfation of an alcohol or phenol.
The reactivity can be influenced by the nature of the substrate:
-
Primary Alcohols: Readily sulfated using the this compound complex.[12]
-
Secondary Alcohols: Can also be sulfated, although the reaction may require more forcing conditions compared to primary alcohols.[12]
-
Tertiary Alcohols: Are also susceptible to sulfation with this reagent.[11]
-
Phenols: Both electron-rich and electron-deficient phenols can be sulfated.[1]
Parikh-Doering Oxidation
The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction utilizes the this compound complex to activate DMSO, which then acts as the oxidant. A tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, is also required.
Reaction Scheme for Parikh-Doering Oxidation:
Caption: Simplified workflow of the Parikh-Doering oxidation.
Experimental Protocols
The following are representative experimental protocols for the use of this compound in organic synthesis. Note: These are general procedures and may require optimization for specific substrates. Always handle this compound in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment.
General Protocol for the Sulfation of a Primary Alcohol
This protocol is a general guideline for the sulfation of a primary alcohol.
Materials:
-
Primary alcohol
-
This compound complex
-
Anhydrous pyridine (or another suitable aprotic solvent like DMF)
-
Anhydrous workup solvents (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the this compound complex (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridinium (B92312) salt of the sulfated alcohol.
-
Purification can be achieved by recrystallization or chromatography.
Protocol for the Parikh-Doering Oxidation of a Primary Alcohol to an Aldehyde
This protocol outlines the oxidation of a primary alcohol to an aldehyde.
Materials:
-
Primary alcohol
-
This compound complex
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound complex (2-3 equivalents).
-
Add anhydrous dichloromethane and anhydrous DMSO (5-10 equivalents).
-
Cool the mixture to 0 °C in an ice bath and add the tertiary amine base (3-5 equivalents).
-
Add a solution of the primary alcohol (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate key reaction pathways and experimental workflows involving this compound.
Caption: Experimental workflow for the sulfation of an alcohol.
Caption: Mechanism of the Parikh-Doering Oxidation.
Handling and Safety
This compound is a corrosive and moisture-sensitive solid. It should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents.[3] In case of skin or eye contact, flush immediately with copious amounts of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifechempharma.com [lifechempharma.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
In-Depth Technical Guide to Pyridine Sulfur Trioxide Complex (CAS No. 26412-87-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pyridine (B92270) sulfur trioxide complex, registered under CAS number 26412-87-3. It details the chemical and physical properties, primary applications in organic synthesis, and safety and handling protocols for this widely utilized reagent. This document includes a compilation of quantitative data, methodologies for key synthetic transformations, and visual representations of reaction mechanisms and workflows to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
The pyridine sulfur trioxide complex is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It serves as a versatile and milder alternative to sulfur trioxide for sulfonation and other related reactions.[2] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 26412-87-3 | [3] |
| Molecular Formula | C₅H₅NSO₃ | [3] |
| Molecular Weight | 159.16 g/mol | [3] |
| Appearance | White to off-white or beige powder/solid | [1][4] |
| Melting Point | Approximately 160 °C | [4] |
| Solubility | Soluble in polar organic solvents | [4] |
| Sensitivity | Moisture sensitive | [4] |
| InChI Key | UDYFLDICVHJSOY-UHFFFAOYSA-N | [1] |
| SMILES | O=S(=O)=O.c1ccncc1 | [1] |
Core Applications in Organic Synthesis
The this compound complex is a key reagent in several synthetic transformations, primarily as a source of sulfur trioxide. Its utility stems from its ability to act as an electrophile in a controlled manner.
Sulfonation and Sulfation
A primary application of the this compound complex is in the sulfonation of organic molecules, particularly for the preparation of sulfate (B86663) esters from alcohols.[1] This reaction is crucial in the synthesis of various biologically active molecules and drug intermediates. For instance, it is used in the preparation of sulfated chitins and sulfated hyaluronan derivatives.[3]
Parikh-Doering Oxidation
The complex is a critical component of the Parikh-Doering oxidation, a method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. This reaction employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant and the this compound complex as the activator.[1]
Other Synthetic Applications
The reagent is also utilized in:
-
The preparation of azido (B1232118) analogs of pregnanolone.
-
The synthesis of sulfate esters of morphine derivatives.
-
The creation of gold nanoparticles capped with sulfate-ended ligands, which have shown potential as anti-HIV agents.
-
Sulfamation reactions.[1]
Experimental Protocols
General Procedure for the Sulfation of an Alcohol
This protocol is a generalized representation and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
This compound complex
-
Anhydrous polar aprotic solvent (e.g., pyridine, DMF, CH₂Cl₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (typically 0 °C to room temperature, substrate-dependent).
-
Add the this compound complex portion-wise to the stirred solution. The molar ratio of the complex to the alcohol is typically between 1:1 and 3:1, depending on the substrate and desired degree of sulfation.
-
Allow the reaction to stir at the chosen temperature for a period ranging from a few hours to overnight. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup to remove inorganic byproducts. The product is then extracted with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography, to yield the desired sulfate ester.
Generalized Parikh-Doering Oxidation
This protocol outlines the general steps for the oxidation of an alcohol.
Materials:
-
Alcohol substrate
-
This compound complex
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol in a mixture of anhydrous DMSO and DCM under an inert atmosphere.
-
To this solution, add the this compound complex in one portion at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for a period determined by the reactivity of the substrate, monitoring by TLC or another suitable method.
-
After the initial reaction period, add triethylamine to the mixture to quench the reaction and neutralize the acidic byproducts.
-
Continue stirring for a short period (e.g., 15-30 minutes).
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde or ketone via column chromatography or another appropriate method.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic protocols.
Caption: Experimental workflow for the sulfation of an alcohol.
Caption: Workflow for the Parikh-Doering oxidation.
Safety and Handling
The this compound complex is a moisture-sensitive and corrosive substance that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.
-
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
The this compound complex (CAS No. 26412-87-3) is a valuable and versatile reagent in modern organic synthesis. Its utility in sulfation and oxidation reactions, particularly the Parikh-Doering oxidation, makes it an important tool for chemists in academia and industry, including those in drug discovery and development. Proper handling and storage are essential to ensure its reactivity and the safety of the user. This guide provides a foundational understanding of its properties and applications to aid researchers in its effective and safe utilization.
References
Theoretical Underpinnings and Practical Applications of the Pyridine Sulfur Trioxide Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) sulfur trioxide (Py·SO₃) complex is a versatile and widely utilized reagent in organic chemistry, serving as a mild and efficient source of sulfur trioxide. Its significance stems from its application in a variety of chemical transformations, most notably in sulfonation reactions and as a key activator in the Parikh-Doering oxidation of alcohols to aldehydes and ketones. This technical guide provides a comprehensive overview of the theoretical studies on the Py·SO₃ complex, alongside detailed experimental protocols and its applications in drug development.
Molecular Structure and Bonding: A Computational and Experimental Perspective
The stability and reactivity of the pyridine sulfur trioxide complex are direct consequences of its molecular structure and the nature of the dative bond between the pyridine nitrogen and the sulfur atom of sulfur trioxide. Numerous theoretical studies have been conducted to elucidate these features, with computational chemistry providing valuable insights into the geometry and electronic properties of the complex.
Geometrical Parameters
Theoretical calculations, primarily using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been employed to determine the optimized geometry of the Py·SO₃ complex. These computational models provide data on bond lengths and angles, which can be compared with experimental data obtained from crystallographic studies.
| Parameter | HF/6-31G*[1] | Experimental (X-ray Crystallography) |
| Bond Lengths (Å) | ||
| N-S | 1.830 | 1.77(1) |
| S-O (avg.) | 1.422 | 1.43(1) |
| C-N (avg.) | 1.345 | 1.35(2) |
| C-C (avg.) | 1.385 | 1.37(2) |
| Bond Angles (°) | ||
| N-S-O (avg.) | 105.8 | 106.1(5) |
| O-S-O (avg.) | 112.9 | 112.5(6) |
| C-N-C | 118.2 | 117.9(1) |
Vibrational Frequencies
Vibrational spectroscopy, in conjunction with computational analysis, offers a powerful tool for understanding the bonding and structural dynamics of the Py·SO₃ complex. The table below presents a comparison of selected experimental vibrational frequencies with those calculated using the Hartree-Fock method.
| Vibrational Mode | Experimental FT-IR (cm⁻¹)[1] | Experimental FT-Raman (cm⁻¹)[1] | Calculated HF/6-31G* (scaled, cm⁻¹)[1] |
| Pyridine ring stretching | 1632, 1602 | 1637, 1610 | 1635, 1608 |
| SO₃ symmetric stretch | 1068 | 1065 | 1070 |
| SO₃ asymmetric stretch | 1281 | - | 1285 |
| N-S stretch | 775 | 778 | 772 |
Experimental Protocols
Synthesis of the this compound Complex
The this compound complex can be synthesized through the reaction of pyridine with chlorosulfonic acid in an inert solvent.[2]
Materials:
-
Pyridine
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated sodium bicarbonate solution, ice-cold
-
Ethanol, cold
-
Toluene (B28343), cold
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyridine (4 mL) in anhydrous DCM (20 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (1.6 mL) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
-
Filter the resulting precipitate and wash it sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, more ice-cold water until the filtrate is neutral, cold ethanol, and finally cold toluene and DCM.
-
Dry the white solid product under high vacuum.
Parikh-Doering Oxidation of a Primary Alcohol
The Parikh-Doering oxidation is a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5]
Materials:
-
Primary alcohol
-
This compound complex
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO, add triethylamine (3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add the this compound complex (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel.
Signaling Pathways and Logical Relationships
The mechanism of the Parikh-Doering oxidation provides a clear example of a logical workflow that can be visualized. The following diagram illustrates the key steps in the transformation of an alcohol to a carbonyl compound.
Caption: Mechanism of the Parikh-Doering Oxidation.
Applications in Drug Development
The this compound complex plays a crucial role in pharmaceutical research and development, primarily through its application in the Parikh-Doering oxidation. This reaction is highly valued for its mild conditions, which allows for the oxidation of sensitive and complex molecules without affecting other functional groups.[6] This selectivity is particularly important in the total synthesis of natural products with pharmaceutical activity and in the preparation of key intermediates for drug candidates.
For instance, the Parikh-Doering oxidation has been employed in the synthesis of various complex molecules, including intermediates for antiviral and anticancer agents.[7][8] The ability to selectively oxidize an alcohol to an aldehyde or ketone is a common and critical step in the synthetic routes of many pharmaceuticals. The use of the Py·SO₃ complex in these syntheses highlights its importance as a reliable and chemoselective reagent in the drug development pipeline. The development of novel therapeutic agents often relies on the efficient and precise construction of complex molecular architectures, a task for which the Parikh-Doering oxidation is well-suited.[9]
References
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
A Technical Guide to the Spectroscopic Data of Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for pyridine (B92270) sulfur trioxide (C₅H₅NSO₃), a stable and versatile reagent widely used in organic synthesis, particularly for sulfonation reactions. The data presented herein is essential for the characterization and quality control of this important compound.
Overview of Spectroscopic Data
The structural confirmation of pyridine sulfur trioxide is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information about the molecular framework, functional groups, and overall mass of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are routinely used for its characterization.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the pyridine ring.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2, H-6 (α) | Data not explicitly found in search results | d (doublet) | Data not explicitly found |
| H-4 (γ) | Data not explicitly found in search results | t (triplet) | Data not explicitly found |
| H-3, H-5 (β) | Data not explicitly found in search results | t (triplet) | Data not explicitly found |
¹H NMR spectral data is available and has been recorded on instruments such as the Varian CFT-20.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the pyridine ring.
| Carbon | Chemical Shift (δ) ppm |
| C-2, C-6 (α) | Data not explicitly found in search results |
| C-4 (γ) | Data not explicitly found in search results |
| C-3, C-5 (β) | Data not explicitly found in search results |
A ¹³C NMR spectrum for this compound is available through chemical databases.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational bands are associated with the pyridine ring and the sulfur trioxide moiety.[3]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretching (pyridine) | 3078, 3015 | Data not explicitly found |
| Ring stretching (pyridine) | 1632, 1602, 1552, 1486, 1433, 1201 | Data not explicitly found |
| S=O stretching | Data not explicitly found | Strong |
Fourier Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-IR spectra are available.[1][4] The C-H stretching modes of the pyridine ring are expected in the region of 3000-3100 cm⁻¹.[5] The pyridine ring stretching modes are reported at 1632, 1602, 1486, and 1433 cm⁻¹ in the IR spectrum.[5] For the this compound complex, bands at 1552 and 1201 cm⁻¹ in the IR spectrum are assigned as pyridine ring stretching modes.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its fragmentation pattern.
| Parameter | Value |
| Molecular Formula | C₅H₅NO₃S |
| Molecular Weight | 159.17 g/mol [1] |
| Exact Mass | 158.99901420 Da[1] |
| Method | GC-MS data is available.[1] |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. While specific parameters may vary between instruments, the following provides a general guideline.
NMR Spectroscopy (General Protocol) A general procedure for acquiring NMR spectra involves dissolving the sample in a suitable deuterated solvent and placing it in an NMR tube.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, as the compound is soluble in polar organic solvents[7][8]) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H or ¹³C NMR.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[6]
-
Acquisition: Acquire the spectrum using appropriate pulse sequences. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[6]
Infrared (IR) Spectroscopy (General Protocol) FT-IR spectra of solid samples are often recorded using KBr pellets or as a mull. ATR-IR is another common technique.[1]
-
Sample Preparation (ATR-IR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Instrumentation: An example of an instrument used for such analysis is a Bruker IFS 66v FT-IR/FT-Raman spectrometer.[9]
Mass Spectrometry (General Protocol)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample would be dissolved in a volatile solvent and injected into the gas chromatograph.
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the spectroscopic techniques discussed.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. Sulfur trioxide-pyridine | C5H5NO3S | CID 168533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(26412-87-3) 13C NMR spectrum [chemicalbook.com]
- 3. Spectroscopic investigations and computational study of sulfur trioxide–pyridine complex - IR@RGCB [rgcb.sciencecentral.in]
- 4. This compound(26412-87-3)FT-IR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. emory.edu [emory.edu]
- 7. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 8. This compound | 26412-87-3 [chemicalbook.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Pyridine Sulfur Trioxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyridine (B92270) sulfur trioxide (Py•SO₃), a versatile and mild reagent in modern organic synthesis. The focus is on its two primary applications: the Parikh-Doering oxidation of alcohols and the sulfation of various functional groups.
Introduction to Pyridine Sulfur Trioxide
This compound is a stable, colorless solid complex formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) (DCM). This reagent serves as a convenient and easily handled source of sulfur trioxide, avoiding the difficulties associated with handling gaseous or liquid SO₃.[2] Its primary uses in organic synthesis include acting as an activator for DMSO in the oxidation of alcohols and as a mild agent for sulfation and sulfonylation reactions.[1][3]
Safety and Handling: this compound is a corrosive and moisture-sensitive solid.[4] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances like strong bases.[4]
Application 1: The Parikh-Doering Oxidation
The Parikh-Doering oxidation is a highly efficient and mild method for converting primary and secondary alcohols into their corresponding aldehydes and ketones.[1] The reaction utilizes DMSO as the oxidant, which is activated by the this compound complex in the presence of a hindered amine base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA).[1][5]
One of the key advantages of this protocol is its operational simplicity and the ability to run the reaction at non-cryogenic temperatures (typically 0 °C to room temperature).[1] This contrasts with other DMSO-based oxidations like the Swern oxidation, which requires temperatures around -78 °C. The Parikh-Doering oxidation demonstrates excellent functional group tolerance, making it a valuable tool in the total synthesis of complex natural products.[5]
Reaction Mechanism
The mechanism involves the initial activation of DMSO by the Py•SO₃ complex. The alcohol then attacks the activated sulfur center, forming an alkoxysulfonium salt. A base, typically triethylamine, facilitates an intramolecular elimination through a five-membered ring transition state to yield the carbonyl product, dimethyl sulfide (B99878) (DMS), and a protonated base.[1][5][6]
References
- 1. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Sulfur trioxide pyridine complex CAS 26412-87-3 | 818112 [merckmillipore.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Step-by-Step Protocol for the Sulfation of Alcohols using Pyridine SO3 Complex
For Researchers, Scientists, and Drug Development Professionals
Application Note
The sulfation of alcohols is a critical transformation in organic synthesis and drug development, yielding sulfate (B86663) esters that play significant roles in biological processes and as intermediates in the synthesis of complex molecules. The sulfur trioxide pyridine (B92270) complex (Pyridine SO3) is a widely used reagent for this purpose, offering a relatively mild and effective method for the O-sulfation of a broad range of alcohols. This document provides a detailed protocol for the sulfation of primary and secondary alcohols using the Pyridine SO3 complex, including reaction conditions, work-up procedures, and purification methods.
The Pyridine SO3 complex is a stable, easy-to-handle solid that acts as an electrophilic source of sulfur trioxide. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of the complex. While effective, challenges can arise during the purification of the resulting highly polar sulfate esters.[1][2][3] This protocol outlines a general procedure to address these challenges and successfully isolate the desired sulfated products.
Experimental Protocols
Materials and Reagents
-
Alcohol substrate
-
Pyridine SO3 complex (commercial grade recommended for reproducibility)[4]
-
Anhydrous Pyridine (as solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (as an alternative solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate (B1210297), hexanes)
-
Deuterated solvent for NMR analysis (e.g., D2O, DMSO-d6)
General Procedure for the Sulfation of a Primary Alcohol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous pyridine (or DMF) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Pyridine SO3: While stirring vigorously, add the pyridine SO3 complex (1.5–3.0 eq) portion-wise to the cooled solution. The excess of the sulfating agent ensures the complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction time can vary from a few hours to overnight (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess pyridine SO3 and the pyridinium (B92312) sulfate salt formed.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
If pyridine was used as the solvent, it can be removed by co-evaporation with toluene (B28343) under reduced pressure.[5]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar byproducts. The desired polar sulfate salt will remain in the aqueous layer.
-
Wash the aqueous layer with the organic solvent several times.
-
-
Isolation of the Pyridinium Sulfate Salt:
-
The aqueous layer containing the pyridinium salt of the sulfate ester can be concentrated under reduced pressure.
-
The resulting crude salt can be further purified. Due to the high polarity of sulfate salts, standard silica (B1680970) gel chromatography can be challenging. Alternative purification methods include:
-
Precipitation/Crystallization: The pyridinium salt can sometimes be precipitated or crystallized from a suitable solvent system (e.g., by adding a non-polar solvent like diethyl ether or acetone (B3395972) to a concentrated solution in a more polar solvent like ethanol).[6][7][8]
-
Ion-Exchange Chromatography: This is a powerful technique for purifying ionic compounds like sulfate esters.
-
Size-Exclusion Chromatography: For larger molecules, size-exclusion chromatography (e.g., using Sephadex) can be effective.
-
-
Modifications for Secondary Alcohols
The sulfation of secondary alcohols can be slower than that of primary alcohols due to increased steric hindrance. To drive the reaction to completion, it may be necessary to:
-
Use a higher excess of the pyridine SO3 complex (e.g., 3.0-5.0 eq).
-
Increase the reaction temperature (e.g., to room temperature or slightly higher, such as 40-50 °C).
-
Extend the reaction time.
The work-up and purification procedures are generally the same as for primary alcohols.
Data Presentation
The following tables summarize typical reaction conditions and yields for the sulfation of various alcohols using the pyridine SO3 complex, as reported in the literature.
Table 1: Sulfation of Primary Alcohols
| Alcohol | Equivalents of Pyridine SO3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | 2.0 | Acetonitrile | 90 | 2 | 95 (as NBu4 salt) | [1] |
| Ethanol | Not specified | Pyridine | Room Temp. | Not specified | Not specified | [2] |
| Protected Monosaccharide | 3.0 | Pyridine | Room Temp. | 12 | 79 | [2] |
Table 2: Sulfation of Secondary Alcohols
| Alcohol | Equivalents of Pyridine SO3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protected Monosaccharide | 3.0 | Pyridine | Room Temp. | 12 | 72 | [2] |
| 17-β-Estradiol | 1.5 | Acetonitrile | Not specified | Not specified | 60 (as NBu3H salt) | [1] |
Note: Yields can be highly dependent on the specific substrate and the efficiency of the purification method. The data presented here are for illustrative purposes.
Visualizations
Reaction Mechanism
The sulfation of an alcohol with the pyridine SO3 complex proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the complex. The pyridine acts as a leaving group and subsequently as a base to accept the proton from the intermediate, forming the pyridinium salt of the alkyl sulfate.
Caption: Mechanism of alcohol sulfation.
Experimental Workflow
The following diagram illustrates the general workflow for the sulfation of an alcohol using the pyridine SO3 complex, from reaction setup to product isolation.
Caption: Experimental workflow for alcohol sulfation.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridine Sulfur Trioxide in Parikh-Doering Oxidation: A Detailed Guide for Researchers
Introduction
The Parikh-Doering oxidation is a widely utilized chemical reaction in organic synthesis for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This method employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the sulfur trioxide-pyridine complex (SO₃·Py).[1][2][3] The reaction is highly valued for its operational simplicity, allowing it to be conducted at temperatures ranging from 0 °C to room temperature, thereby avoiding the cryogenic conditions required for other oxidation protocols like the Swern oxidation.[2][4] Its mild nature ensures excellent functional group tolerance, making it a staple in the total synthesis of complex natural products.[1]
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on the practical use of the pyridine (B92270) sulfur trioxide complex in the Parikh-Doering oxidation.
Reaction Mechanism and Workflow
The Parikh-Doering oxidation proceeds through a series of well-defined steps, initiated by the activation of DMSO with the pyridine sulfur trioxide complex. This is followed by nucleophilic attack by the alcohol, deprotonation, and subsequent rearrangement to yield the carbonyl compound.
Reaction Mechanism
The reaction mechanism involves the following key steps:
-
Activation of DMSO: Sulfur trioxide, complexed with pyridine, acts as an electrophile and activates the DMSO.[1][3][5]
-
Nucleophilic Attack: The alcohol substrate attacks the activated DMSO species, forming an alkoxysulfonium salt intermediate.[1][3][5]
-
Deprotonation: A hindered base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), removes a proton from the carbon bearing the hydroxyl group, leading to the formation of a sulfur ylide.[1][2][3][5]
-
Rearrangement: The ylide undergoes a rearrangement through a five-membered ring transition state to yield the desired aldehyde or ketone, along with dimethyl sulfide (B99878) and the protonated base.[1][2][5]
References
Application Notes: Selective Sulfonation of Carbohydrates with Pyridine Sulfur Trioxide
Introduction
Sulfated carbohydrates are a class of vital macromolecules involved in a myriad of biological processes, including cell signaling, immune responses, and pathogen recognition.[1] Their structural complexity and functional diversity make them attractive candidates for drug development, with applications ranging from anticoagulants and anti-inflammatory agents to antiviral therapies and drug delivery systems.[2][3][4] The biological activity of these molecules is often dictated by the specific pattern and degree of sulfonation on the carbohydrate backbone. Consequently, methods for the selective and controlled introduction of sulfate (B86663) groups are of paramount importance to researchers.
The pyridine (B92270) sulfur trioxide (SO₃·Py) complex is a widely employed reagent for the sulfonation of carbohydrates.[5][6] It offers significant advantages, including relative stability, ease of handling, and compatibility with polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which are often required to dissolve complex polysaccharides.[5][7] Compared to harsher reagents like chlorosulfonic acid, the SO₃·Py complex is milder, reducing the risk of polymer degradation during the reaction.[8][9] These application notes provide an overview, experimental protocols, and key data for the selective sulfonation of carbohydrates using this versatile reagent.
Reaction Mechanism and Workflow
The sulfonation of a carbohydrate's hydroxyl group with the SO₃·Py complex proceeds via an electrophilic substitution mechanism. The sulfur trioxide molecule, a potent electrophile, is delivered by the pyridine carrier to a hydroxyl group on the carbohydrate. Pyridine acts as a Lewis base, moderating the reactivity of SO₃ and also serving as a proton scavenger in the reaction.[5]
Caption: General mechanism for carbohydrate sulfonation.
The general experimental workflow for polysaccharide sulfonation is a multi-step process that ensures the successful modification and purification of the final product. It begins with the dissolution of the starting material and proceeds through the chemical reaction to purification and final isolation.
Caption: Standard workflow for polysaccharide sulfonation.
Experimental Protocols
The following protocols provide detailed methodologies for the sulfonation of carbohydrates using the SO₃·Py complex. Reaction conditions can be modified to achieve the desired degree of sulfonation (DS).
Protocol 1: General Method for Polysaccharide Sulfonation in DMF
This protocol is a generalized procedure adapted from several sources for the sulfonation of various polysaccharides.[5][8][10]
-
Materials and Reagents:
-
Polysaccharide (dried under vacuum)
-
This compound complex (SO₃·Py)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH) solution (e.g., 2.5 M)
-
Deionized (DI) water
-
Dialysis tubing (appropriate molecular weight cut-off, e.g., 5-10 kDa)
-
Standard laboratory glassware (dried in oven)
-
Magnetic stirrer and heating plate
-
Lyophilizer (Freeze-dryer)
-
-
Procedure:
-
Dissolve the dried polysaccharide in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the solubility of the specific polysaccharide.
-
Add the SO₃·Py complex to the solution in portions while stirring. The molar ratio of SO₃·Py to the carbohydrate repeating unit is a critical parameter influencing the degree of sulfonation.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and allow it to stir for a specified time (e.g., 3-10 hours) under an inert atmosphere (e.g., Nitrogen or Argon).[5][10]
-
After the reaction period, cool the mixture to room temperature in an ice bath.
-
Slowly add DI water to dilute the reaction mixture.
-
Neutralize the solution to pH 7 by the dropwise addition of NaOH solution.
-
Transfer the neutralized solution to dialysis tubing and dialyze against DI water for 48-72 hours, with frequent changes of water, to remove salts and other small-molecule impurities.
-
Freeze the purified solution and lyophilize to obtain the sulfated polysaccharide as a dry, fluffy solid.
-
The product can be characterized by techniques such as FT-IR spectroscopy (to confirm the presence of S=O and C-O-S bonds) and elemental analysis (to determine the sulfur content and calculate the Degree of Sulfonation).
-
Quantitative Data Summary
The efficiency of the sulfonation reaction is influenced by several factors, including the solvent, temperature, reaction time, and the ratio of the sulfating agent to the carbohydrate. The table below summarizes results from various studies.
| Carbohydrate Substrate | Solvent | Temp. (°C) | Time (h) | Molar Ratio (SO₃·Py:Sugar Unit) | Degree of Sulfonation (DS) | Yield (%) | Reference |
| Polysaccharide | DMF | 60 | 10 | Not Specified | 0.20 | 118% (w/w) | [5] |
| Chinese Lacquer Polysaccharide | DMF | 80 | 3 | 2:1 | ~0.60 | Not Specified | [10] |
| Chinese Lacquer Polysaccharide | DMSO | 80 | 3 | 2:1 | ~0.75 | Not Specified | [10] |
| Cyclocarya paliurus Polysaccharide | Formamide | 60 | 4 | Not Specified | 0.17 | Not Specified | [8] |
| Hyaluronic Acid (HA) | DMF | Not Specified | Not Specified | Varied | Varied | Not Specified | [7] |
Note: Yields exceeding 100% are possible due to the weight of the added sulfate groups.
Applications in Drug Development and Biology
Sulfated carbohydrates are key players in many biological signaling pathways, often by mimicking the function of natural glycosaminoglycans (GAGs) like heparan sulfate.[11] This mimicry allows them to interact with proteins, modulating their activity. For example, a synthetically sulfated polysaccharide can bind to a viral surface protein, preventing it from attaching to host cell receptors, thereby inhibiting infection.
Caption: Inhibition of viral entry by a GAG mimetic.
This ability to modulate protein-carbohydrate interactions is central to their therapeutic potential.[3] Research is actively exploring their use in:
-
Oncology: Modulating angiogenesis and tumor metastasis.[3]
-
Immunology: Acting as immunomodulatory and anti-inflammatory agents.[2][12]
-
Drug Delivery: Designing targeted delivery systems for therapeutics.[4]
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Research Applications of Carbohydrates and Polysaccharides [sigmaaldrich.com]
- 3. Sulfated oligosaccharides: new targets for drug development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. people.bu.edu [people.bu.edu]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Sulfated Carbohydrates - Glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Pyridine sulfur trioxide as a mild sulfonating agent for sensitive substrates
Application Notes: Pyridine (B92270) Sulfur Trioxide as a Mild Sulfonating Agent
Introduction
Pyridine sulfur trioxide (Py·SO₃) is a stable, solid complex formed between the Lewis base pyridine and sulfur trioxide.[1][2] It is widely utilized in organic synthesis as a mild and selective sulfonating agent, particularly for sensitive substrates that would otherwise decompose or undergo side reactions with more aggressive reagents like fuming sulfuric acid or chlorosulfonic acid.[1][3][4] The complex moderates the extreme reactivity of sulfur trioxide, allowing for controlled sulfonation of a wide range of functional groups.[3][5] This reagent is a white to off-white crystalline solid, soluble in polar organic solvents such as DMSO, acetone, and THF, and is favored in pharmaceutical and fine chemical synthesis for its reliability and ease of handling.[1][2][6]
Key Applications in Research and Drug Development
The primary application of this compound is the introduction of sulfonic acid (-SO₃H) or sulfate (B86663) (-OSO₃H) groups into organic molecules.[1][7] This modification is crucial in various fields:
-
Drug Development: Sulfonation is a key strategy to enhance the water solubility and bioavailability of drug candidates.[5][8] By converting hydroxyl or amino groups to their corresponding sulfates or sulfamates, the polarity of a molecule is significantly increased, which can improve its pharmacokinetic profile.[9]
-
Synthesis of Bioactive Molecules: The complex is used to synthesize a variety of biologically active molecules, including sulfated polysaccharides with anticoagulant properties, sulfated steroids, and other pharmaceutical intermediates.[6][9][10]
-
Detergents and Dyes: In industrial chemistry, it is used in the preparation of surfactants, detergents, and dyes by sulfonating organic precursors to enhance their properties.[1][7][8]
-
Polymer Chemistry: It plays a role in synthesizing sulfonated polymers, which are used in applications like ion-exchange membranes and fuel cells.[7]
Substrate Scope and Reactivity
This compound is effective for the sulfonation of a variety of sensitive functional groups. Its mild nature ensures that acid-sensitive protecting groups and functionalities remain intact during the reaction.
Table 1: Substrate Compatibility and General Reaction Conditions
| Substrate Class | Functional Group | Typical Solvent(s) | Typical Temperature | Notes |
| Alcohols | Primary, Secondary, Tertiary | Pyridine, Dichloromethane (DCM), THF, DMF | 0 °C to Room Temp | Widely used for sulfating alcohols to form sulfate esters.[2][11][12] Can be used on complex molecules like carbohydrates, steroids, and terpenes (e.g., geraniol, farnesol).[2][13] |
| Amines | Primary, Secondary | Pyridine, α-picoline | Room Temp to 90 °C | Forms sulfamates. The reaction is promoted by electron-donating groups on the amine.[11] |
| Aromatic Compounds | Electron-rich aromatics (phenols, anilines) | Pyridine | 0 °C to Room Temp | A general method for aromatic sulfonation.[5] |
| Heterocycles | Pyrrole, Furan, Indole | Pyridine, Dichloroethane | ~100 °C | Effective for sulfonating acid-sensitive heterocycles.[2][14][15] Pyrrole is reported to be sulfonated at the 3-position.[14] |
| Polysaccharides | Hydroxyl groups | DMF, Ionic Liquids | 65 °C to 70 °C | Used to prepare sulfated polysaccharides with potential therapeutic applications, such as anticoagulants.[6][9][16] |
Visualized Mechanisms and Workflows
The following diagrams illustrate the sulfonation mechanism, a typical experimental workflow, and the broad applicability of the reagent.
References
- 1. guidechem.com [guidechem.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. EP0141928A1 - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 4. US4859372A - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Medicine Grade Powder, Water Soluble, High Purity For Stable Reactions And Precise Applications at Best Price in Wuhan | Wuhan Bright Fine Chemicals Co., Ltd. [tradeindia.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 26412-87-3 [chemicalbook.com]
- 13. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 16. A Direct Sulfation Process of a Marine Polysaccharide in Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyridine Sulfur Trioxide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine (B92270) sulfur trioxide (Py·SO₃) is a versatile and mild reagent widely employed in the synthesis of pharmaceutical intermediates. It is a stable, non-volatile, and easy-to-handle solid, making it a safer alternative to other sulfonating agents like sulfur trioxide or chlorosulfonic acid.[1][2] Its primary applications in pharmaceutical synthesis are the sulfonation of various functional groups and as an activating agent in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.[3][4] These reactions are crucial for introducing sulfate (B86663) or sulfamate (B1201201) moieties into drug candidates to enhance their biological activity, solubility, or pharmacokinetic properties, and for the synthesis of key carbonyl-containing intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
Pyridine sulfur trioxide's utility in pharmaceutical synthesis stems from two main types of transformations:
-
Sulfonation Reactions: The introduction of a sulfo group (-SO₃H) or a sulfate group (-OSO₃H) onto a molecule. This is particularly important in the synthesis of anticoagulants, antiviral agents, and steroids.[5][6][7]
-
Parikh-Doering Oxidation: A mild and selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][8] This reaction is highly valued for its compatibility with a wide range of functional groups and its non-acidic reaction conditions.
Data Presentation
Table 1: Parikh-Doering Oxidation of Alcohols using this compound
| Substrate | Product | Reagents and Conditions | Yield (%) | Purity | Reference |
| Primary Alcohol (generic) | Aldehyde (generic) | Py·SO₃, DMSO, i-Pr₂NEt, CH₂Cl₂ (anhydrous), 0 °C to rt | 84 | Not specified | [9] |
| Secondary Alcohol (generic) | Ketone (generic) | Py·SO₃, DMSO, Et₃N, CH₂Cl₂ (anhydrous), 0 °C to rt | >90 (for unhindered substrates) | High | [3] |
| Functionalized Primary Alcohol | Corresponding Aldehyde | Py·SO₃ (4.02 eq), DMSO (14.0 eq), i-Pr₂NEt (7.14 eq), CH₂Cl₂ (anhydrous), 0 °C, 30 min | 84 | Purified by flash column chromatography | [9] |
Table 2: Sulfonation of Pharmaceutical Intermediates using this compound
| Substrate Type | Product Type | Reagents and Conditions | Degree of Sulfation (d.s.) / Yield (%) | Purity | Reference |
| Polysaccharides (Laminarin) | Sulfated Polysaccharides | Py·SO₃, Pyridine | d.s. 0.30 - 2.26 | Not specified | [6] |
| Polysaccharides (from Pumpkin) | Sulfated Polysaccharides | Py·SO₃, DMF, 60 °C, 10 h | d.s. 1.31 (72% yield) | Not specified | [10] |
| Steroids (24-epibrassinolide derivatives) | Sulfated Steroids | Py·SO₃, followed by NaOH | Not specified | Crystalline sodium salts | [7] |
| Phenolic Acids | Sulfated Phenolic Acids | Py·SO₃, Acetonitrile, 90 °C, then Tributylamine | Not specified | Not specified | [11] |
| Primary Amines (general) | Sulfamates | Py·SO₃ | Good yield | Recrystallized from 95% ethanol | [4] |
Experimental Protocols
Protocol 1: Parikh-Doering Oxidation of a Primary Alcohol to an Aldehyde
This protocol is a general procedure based on established methods.[3][9]
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (Py·SO₃) (4.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) (14.0 eq)
-
Diisopropylethylamine (i-Pr₂NEt) or Triethylamine (Et₃N) (7.0 eq)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and diisopropylethylamine (7.14 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add this compound complex (4.02 eq) portion-wise while stirring.
-
Add anhydrous DMSO (14.0 eq) dropwise to the suspension over 25 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Pour the resulting pale yellow solution into a brine solution and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure aldehyde.
Expected Outcome:
This procedure typically provides the corresponding aldehyde in good to excellent yields (e.g., 84% as reported in a specific example) with high purity after chromatography.[9]
Protocol 2: O-Sulfation of a Polysaccharide
This protocol is a general method for the sulfation of polysaccharides, inspired by procedures used for laminarin and other natural polymers.[6][10]
Materials:
-
Polysaccharide
-
This compound (Py·SO₃)
-
Anhydrous Pyridine or Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization and salt formation)
-
Ethanol or other suitable solvent for precipitation
-
Dialysis tubing (for purification)
Procedure:
-
Dissolve the polysaccharide in the chosen anhydrous solvent (Pyridine or DMF) in a reaction vessel.
-
Add the desired amount of this compound complex to the solution. The stoichiometry will determine the degree of sulfation.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for a specified time (e.g., several hours).[10]
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution.
-
Precipitate the sulfated polysaccharide by adding a suitable anti-solvent like ethanol.
-
Collect the precipitate by filtration or centrifugation.
-
Purify the sulfated polysaccharide by dialysis against deionized water to remove unreacted reagents and salts.
-
Lyophilize the dialyzed solution to obtain the pure sulfated polysaccharide as a sodium salt.
Expected Outcome:
The degree of sulfation can be controlled by adjusting the reaction conditions (stoichiometry of Py·SO₃, temperature, and reaction time). The final product is typically a water-soluble sulfated polysaccharide.
Mandatory Visualizations
Caption: Mechanism of the Parikh-Doering Oxidation.
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of laminarin sulfates with anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfated brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 10. people.bu.edu [people.bu.edu]
- 11. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Synthesis of Pyridine Sulfur Trioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) sulfur trioxide complex (Py·SO₃) is a versatile and widely used reagent in organic synthesis. It serves as a mild and effective sulfonating agent and as an activator for dimethyl sulfoxide (B87167) (DMSO) in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.[1][2][3] Formed from the Lewis base pyridine and the Lewis acid sulfur trioxide, this stable, colorless solid offers a safer and more controlled alternative to using sulfur trioxide directly, making it highly valuable in both laboratory and industrial settings.[1][4] Its application is crucial in the synthesis of detergents, dyes, and various pharmaceutical intermediates, where the introduction of a sulfonate group can enhance properties like water solubility, bioavailability, and pharmacological activity.[5][6]
This document provides a comprehensive overview of the key considerations for the large-scale synthesis of the pyridine sulfur trioxide complex, including detailed experimental protocols, quantitative data, and troubleshooting guidance.
Large-Scale Synthesis Considerations
Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.[7][8]
1. Reaction Control and Safety:
-
Exothermicity: The reaction between pyridine and sulfur trioxide (or its precursors like chlorosulfonic acid) is highly exothermic.[9] On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which can lead to side reactions, product degradation, and safety hazards.[7][10] The use of jacketed reactors with precise temperature control is essential.[11]
-
Reagent Addition: Slow, controlled addition of the sulfonating agent to pyridine is crucial for managing the exotherm.[6][10] This is typically done under cooled conditions (e.g., 0 °C or below).[4][12]
-
Reagent Handling: Pyridine is toxic, and sulfur trioxide is highly corrosive and reacts violently with water.[4][9] The Py·SO₃ complex itself is moisture-sensitive and an irritant.[6][13][14] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, must be used.[14][15] All operations should be conducted in a well-ventilated area, and inert atmospheric conditions are often recommended to prevent hydrolysis.[12]
2. Reaction Medium and Solvents:
-
The reaction is typically performed in an inert solvent to aid in heat transfer and mixing.[4] Dichloromethane (DCM) or chloroform (B151607) are commonly used for industrial production.[4] Solvent selection is critical as it impacts reaction kinetics and the solubility of reactants and products.[7]
3. Impurities and Stoichiometry:
-
Commercial this compound can contain pyridine sulfuric acid salts as impurities.[9][16] These acidic impurities can catalyze undesired side reactions in subsequent applications, such as the Parikh-Doering oxidation.[16]
-
A simple method to mitigate this is to add an extra equivalent of pyridine to the reaction mixture, which converts the more acidic 1:1 salt into the less reactive 2:1 salt.[16] Careful control of stoichiometry during synthesis is vital to minimize byproduct formation.
4. Work-up and Purification:
-
Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration.[12]
-
Washing: The crude product is typically washed to remove unreacted starting materials and byproducts. Washing with cold water, saturated sodium bicarbonate, and organic solvents like ethanol (B145695) and toluene (B28343) has been reported.[12]
-
Drying: The complex is hygroscopic, making the drying process a significant challenge.[6][17] Water must be thoroughly removed, as its presence can lead to the formation of sulfuric acid and reduce the complex's activity. Azeotropic distillation with toluene or hexane (B92381) can be used, but there is a risk of thermal decomposition.[11][17] Drying under a high vacuum is a common final step.[12]
-
Crystallization: For high-purity material, crystallization from a suitable solvent system can be an effective purification method.[10]
5. Process Intensification:
-
For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer than large batch reactors.[10] This technology can provide more consistent product quality and higher throughput for industrial-scale production.[8]
Synthesis and Application Workflow
Caption: General workflow for the large-scale synthesis of this compound.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis from Pyridine and Chlorosulfonic Acid
This protocol is adapted from a procedure described in the literature for synthesizing the complex for immediate use.[12]
Materials:
-
Pyridine
-
Dichloromethane (DCM)
-
Chlorosulfonic acid
-
Ice-cold deionized water
-
Ice-cold saturated sodium bicarbonate solution
-
Ice-cold ethanol
-
Ice-cold toluene
Procedure:
-
To a solution of pyridine (4 mL) in DCM (20 mL) in a flask equipped with a stirrer, apply cooling with an ice bath to reach 0°C.
-
While maintaining the temperature at 0°C, add chlorosulfonic acid (1.6 mL) dropwise to the stirred pyridine solution.
-
Stir the resulting mixture for 30 minutes at 0°C under an inert atmosphere.
-
Filter the precipitate from the reaction mixture.
-
Wash the precipitate sequentially with:
-
Ice-cold water (3 x 20 mL)
-
Ice-cold saturated NaHCO₃ solution (2 x 10 mL)
-
Ice-cold water (2 x 10 mL), until the filtrate pH is neutral (pH 7).
-
Cold ethanol (2 x 20 mL)
-
Cold toluene (10 mL)
-
Cold DCM (10 mL)
-
-
Dry the final white precipitate thoroughly under a high vacuum. The product should be used promptly.
Protocol 2: Industrial-Scale Synthesis via Sulfur Dioxide Intermediate
This protocol is based on a patented industrial method designed for high yield and safety by avoiding the direct handling of liquid sulfur trioxide.[18]
Materials:
-
Liquid sulfur dioxide (SO₂)
-
Pyridine
-
Sulfur trioxide (SO₃, e.g., from "Sulfan")
Procedure:
-
Charge a suitable reactor (e.g., a pug mixer) with 313 parts by weight of liquid sulfur dioxide.
-
With stirring, add 39.5 parts of liquid pyridine to the refluxing sulfur dioxide over a 20-minute period to form the pyridine-SO₂ complex.
-
Over a 30-minute period, add 40 parts of sulfur trioxide to the mixture with continuous stirring.
-
After the addition is complete, evaporate the sulfur dioxide from the resulting slurry by heating. The SO₂ can be recovered and recycled. Maintain stirring during evaporation to prevent lump formation.
-
Remove any remaining traces of sulfur dioxide by drying the product in a vacuum desiccator.
-
The final product is obtained as a solid residue.
Protocol 3: Kilogram-Scale Application in a Parikh-Doering Oxidation
This protocol demonstrates the use of commercially sourced Py·SO₃ in a large-scale oxidation reaction, with a modification to neutralize acidic impurities.[16]
Materials:
-
Starting alcohol (Substrate 1, 2.00 kg, 7.74 mol)
-
Dimethyl sulfoxide (DMSO)
-
Methylene chloride (DCM)
-
Diisopropylethylamine (DIPEA)
-
This compound complex (2.46 kg, 15.5 mol)
-
Pyridine (1.25 L, 15.5 mol)
Procedure:
-
In the main reactor, dissolve the starting alcohol (2.00 kg) in DMSO (2.75 L) and DCM (10 L).
-
Cool the solution to -5°C and add DIPEA (4.73 L).
-
In a separate reactor, mix the this compound complex (2.46 kg) with pyridine (1.25 L) and DMSO (2.75 L) at room temperature. Stir for 10 minutes. The added pyridine serves to neutralize acidic impurities in the commercial reagent.
-
Add the resulting suspension from the second reactor to the main reactor at -5°C.
-
Stir the reaction mixture for 1 hour at -5°C.
-
Proceed with the subsequent steps of the specific synthesis (e.g., addition of a Wittig reagent).
-
After the reaction is complete, warm to room temperature and stir for 15 hours.
-
The work-up involves concentrating the mixture, dissolving the residue in ethyl acetate, washing with citric acid solution, sodium bicarbonate, and brine, followed by drying and crystallization to isolate the final product.
Quantitative Data Summary
| Parameter | Protocol 1 (Lab-Scale)[12] | Protocol 2 (Industrial)[18] | Protocol 3 (Application)[16] |
| Scale | ~5-10 g | ~78 parts by weight | 2 kg (starting material) |
| Pyridine | 4 mL | 39.5 parts | 1.25 L (as additive) |
| Sulfonating Agent | Chlorosulfonic Acid (1.6 mL) | SO₂ (313 parts), SO₃ (40 parts) | Py·SO₃ Complex (2.46 kg) |
| Solvent | Dichloromethane | Liquid SO₂ (reagent/solvent) | Dichloromethane / DMSO |
| Temperature | 0 °C | Refluxing SO₂ | -5 °C |
| Reported Yield | Not specified | 98% | 86% (of final product) |
| Purity | Sufficient for immediate use | 93% Assay | 97.1% (chemical) |
Troubleshooting Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced Yield | - Inefficient heat transfer causing side reactions.[7]- Poor mixing leading to localized concentration gradients.[7]- Impurities in starting materials.[10] | - Improve reactor cooling efficiency; slow down reagent addition rate.[10]- Increase stirring speed; evaluate reactor and impeller design.- Ensure purity of pyridine and sulfonating agent before use. |
| Formation of Impurities | - Reaction temperature too high.- Presence of moisture leading to hydrolysis.- Acidic impurities in Py·SO₃ catalyzing side reactions.[9][16] | - Maintain strict temperature control throughout the reaction.[11]- Use dry solvents and operate under an inert (e.g., nitrogen) atmosphere.[12]- Add 1 equivalent of pyridine to the reaction mixture when using commercial Py·SO₃.[16] |
| Difficult Product Isolation | - Product is an oil or fine powder that is difficult to filter. | - Adjust solvent system to promote precipitation/crystallization.- Allow for a longer crystallization/precipitation time at a lower temperature. |
| Product Fails Purity Specs | - Incomplete washing.- Inefficient drying, leaving residual moisture or solvents.- Thermal decomposition during drying.[17] | - Increase the volume and number of solvent washes.- Implement azeotropic drying or increase time under high vacuum at a controlled temperature.- Lower the drying temperature and extend the drying time. |
Scale-Up Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common scale-up issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 6. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound - Medicine Grade Powder, Water Soluble, High Purity For Stable Reactions And Precise Applications at Best Price in Wuhan | Wuhan Bright Fine Chemicals Co., Ltd. [tradeindia.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. US2928836A - Production of sulfur trioxide addition products - Google Patents [patents.google.com]
Application Notes and Protocols: Pyridine Sulfur Trioxide in the Synthesis of Sulfated Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfated polysaccharides are a class of biopolymers that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer properties. These activities are largely attributed to the presence of sulfate (B86663) groups along the polysaccharide backbone, which mediate interactions with various proteins and cell surface receptors. The pyridine (B92270) sulfur trioxide (SO3•py) complex is a widely used reagent for the sulfation of polysaccharides due to its commercial availability, relatively mild reaction conditions, and efficacy in introducing sulfate groups.
These application notes provide a comprehensive overview of the use of pyridine sulfur trioxide in the synthesis of sulfated polysaccharides. Detailed experimental protocols for the sulfation of representative polysaccharides, quantitative data on reaction outcomes, and insights into the biological signaling pathways affected by these modified biopolymers are presented.
Data Presentation: Quantitative Analysis of Polysaccharide Sulfation
The efficiency of the sulfation reaction is influenced by several factors, including the nature of the polysaccharide, the molar ratio of the SO3•py complex to the polysaccharide's hydroxyl groups, reaction temperature, and reaction time. The degree of sulfation (DS), a measure of the average number of sulfate groups per monosaccharide unit, and the reaction yield are key parameters for optimizing the synthesis.
| Polysaccharide | Molar Ratio (SO3•py: -OH) | Solvent | Temperature (°C) | Time (h) | Degree of Sulfation (DS) | Yield (%) | Reference |
| Pumpkin Polysaccharide | 1:1 (w/w SO3:pyridine) in 20mL for 1g SO3 | DMF | 60 | 10 | 0.20 | 118 | [1] |
| Dextran (B179266) | Not specified | Formamide (B127407) | 60 | 4 | 1.34 | 91.5 | [1] |
| Chitosan (B1678972) (silylated) | Not specified | DMSO | 20-40 | Not specified | 1.65 - 2.46 | Not specified | [2] |
| Curdlan | 8.8:1 (w/w CSA:curdlan) in pyridine | Pyridine | 100 | 1 | 19.4% sulfur content | 244 | [1] |
| Bacterial Cellulose | Varied | DMAc/LiCl | Varied | Varied | 0.10 - 1.50 | Not specified | |
| Marine Polysaccharide (GY785 DR) | 5:1 (w/w SO3•py:polysaccharide) | Ionic Liquid (BMImCl) | 70 | 2 | Not specified | Not specified | [3] |
| Marine Polysaccharide (GY785 DR) | 2.5:1 (w/w SO3•py:polysysaccharide) | DMF | 45 | 2 | Not specified | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for the sulfation of dextran and chitosan, two commonly studied polysaccharides. These protocols can be adapted for other polysaccharides with appropriate modifications to the reaction conditions.
Protocol 1: Sulfation of Dextran
This protocol describes a general procedure for the sulfation of dextran using the this compound complex in formamide.
Materials:
-
Dextran
-
Pyridine (anhydrous)
-
Chlorosulfonic acid
-
Formamide (anhydrous)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Preparation of the Sulfating Reagent (SO3•py complex): In a fume hood, slowly add chlorosulfonic acid dropwise to anhydrous pyridine in a flask cooled in an ice bath with constant stirring. A typical molar ratio of chlorosulfonic acid to pyridine is 1:3. The reaction is exothermic and should be performed with caution. The resulting white precipitate is the this compound complex.
-
Dissolution of Dextran: Dissolve the desired amount of dextran in anhydrous formamide with gentle heating and stirring until a clear solution is obtained.
-
Sulfation Reaction: Add the freshly prepared this compound complex to the dextran solution. The molar ratio of the SO3•py complex to the hydroxyl groups of the dextran can be varied to control the degree of sulfation. A common starting point is a 3 to 5-fold molar excess of the complex per hydroxyl group. Allow the reaction to proceed at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 2-6 hours) with continuous stirring.[1]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and slowly add it to an excess of cold deionized water. Neutralize the solution to pH 7-8 by the dropwise addition of NaOH solution while cooling in an ice bath.
-
Purification:
-
Dialysis: Transfer the neutralized solution to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent changes of water, to remove unreacted reagents and byproducts.
-
Precipitation: Concentrate the dialyzed solution and precipitate the sulfated dextran by adding 3-4 volumes of cold ethanol.
-
Washing and Drying: Collect the precipitate by centrifugation, wash it sequentially with ethanol and acetone, and then dry it under vacuum to obtain the final product.
-
-
Characterization: Determine the degree of sulfation using techniques such as elemental analysis, ion chromatography, or NMR spectroscopy. The molecular weight of the sulfated dextran can be determined by gel permeation chromatography (GPC).
Protocol 2: Sulfation of Chitosan
This protocol outlines the sulfation of chitosan. Due to the poor solubility of chitosan in many organic solvents, a common strategy involves the use of a silylated chitosan intermediate to achieve homogeneous reaction conditions.
Materials:
-
Chitosan
-
N,O-Bis(trimethylsilyl)acetamide (BSA) or Chlorotrimethylsilane (TMCS)
-
Pyridine (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Sulfur trioxide pyridine complex (SO3•py)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Dialysis tubing
Procedure:
-
Preparation of Trimethylsilylated Chitosan: Suspend chitosan in a mixture of anhydrous pyridine and an excess of a silylating agent (e.g., BSA or TMCS). Heat the mixture (e.g., at 80°C) with stirring for several hours until the chitosan dissolves, indicating the formation of silylated chitosan.
-
Sulfation Reaction: Cool the silylated chitosan solution to room temperature. In a separate flask, prepare a solution of the SO3•py complex in anhydrous DMSO. Add the SO3•py solution dropwise to the silylated chitosan solution with vigorous stirring at a controlled temperature (e.g., 20-40°C).[2] The reaction time can vary from a few hours to overnight.
-
Quenching and Desilylation: Quench the reaction by slowly adding the reaction mixture to cold water. The acidic conditions will also facilitate the removal of the trimethylsilyl (B98337) protecting groups.
-
Neutralization and Purification: Neutralize the solution with NaOH solution. Purify the sulfated chitosan by dialysis against deionized water, followed by precipitation with ethanol as described in Protocol 1.
-
Characterization: Characterize the resulting sulfated chitosan for its degree of sulfation and molecular weight.
Mandatory Visualizations
Signaling Pathways
Sulfated polysaccharides exert their biological effects by modulating various signaling pathways. Below are diagrams illustrating the key pathways involved in the immunomodulatory and anticoagulant activities of these compounds.
Caption: Immunomodulatory signaling pathway of sulfated polysaccharides in macrophages.
Caption: Anticoagulant mechanism of sulfated polysaccharides via potentiation of Antithrombin III.
Experimental Workflow
The synthesis and evaluation of sulfated polysaccharides typically follow a systematic workflow, from the initial chemical modification to the final biological assessment.
References
Troubleshooting & Optimization
Technical Support Center: Pyridine Sulfur Trioxide Sulfonation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine (B92270) sulfur trioxide (Py·SO₃) in sulfonation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during sulfonation with the pyridine sulfur trioxide complex?
A1: The most frequently encountered side reactions include:
-
Over-sulfonation (Disulfonation): Particularly with electron-rich aromatic substrates, the introduction of a second sulfonate group can occur.[1][2]
-
Substrate Decomposition or Charring: This is often a result of excessive reaction temperatures.[3] Careful temperature control is crucial for a successful reaction.[3][4][5]
-
Hydrolysis of the Py·SO₃ Complex: The complex is hygroscopic and can react with moisture to form pyridine sulfuric acid. This impurity can catalyze unwanted side reactions, such as the cleavage of glycosidic bonds in carbohydrates.[4][6][7]
-
Polymerization: Some substrates may be prone to polymerization under the reaction conditions, leading to reduced yields and purification challenges.[5]
-
Cleavage of Linkages in Polysaccharides: In specific cases, such as with xylan (B1165943) derivatives, the pyridine can act as a nucleophile and cleave linkages like the β-1→4 bond.[8]
Q2: How can I minimize the formation of disulfonated byproducts?
A2: To control the extent of sulfonation and favor monosulfonation, consider the following:
-
Stoichiometry Control: Use a carefully measured, balanced stoichiometry of the Py·SO₃ complex relative to your substrate.[3]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can reduce the rate of the second sulfonation.
-
Reaction Time: Monitor the reaction progress and stop it once the desired level of monosulfonation is achieved to prevent further reaction.
Q3: My reaction mixture turned dark brown or black, and I isolated a char-like material. What happened?
A3: The formation of a dark, insoluble char is a strong indication of substrate decomposition due to excessive heat.[3] The Py·SO₃ complex, while milder than free SO₃, can still cause degradation at elevated temperatures.
Troubleshooting Steps:
-
Strict Temperature Control: Use a jacketed reactor with a circulating bath to maintain a consistent and controlled temperature throughout the reaction.
-
Gradual Addition of Reagent: Add the Py·SO₃ complex portion-wise to the substrate solution to better manage any exotherm.
-
Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature.
Q4: I am working with a carbohydrate, and I'm observing unexpected cleavage of the glycosidic bonds. What is the likely cause?
A4: The cleavage of glycosidic bonds is often caused by acidic impurities, specifically pyridine sulfuric acid, which forms from the hydrolysis of the Py·SO₃ complex in the presence of moisture.[6]
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
High-Quality Reagents: Use a fresh, high-quality Py·SO₃ complex. Deliquescent or discolored complex may indicate hydrolysis.[5]
-
Addition of Excess Pyridine: Add a small amount of extra pyridine to the reaction mixture. This will react with any pyridine sulfuric acid present to form the inactive 2:1 salt, neutralizing the acidic impurity.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Sulfonated Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Hydrolysis of the Py·SO₃ complex. | 1. Increase reaction time or temperature cautiously. 2. Lower the reaction temperature; ensure gradual addition of reagents. 3. Use anhydrous solvents and fresh Py·SO₃ complex. Consider adding extra pyridine.[6][7] |
| Formation of Disulfonated Byproducts | 1. Excess of Py·SO₃ complex. 2. High reaction temperature or prolonged reaction time. | 1. Use a 1:1 or slightly less stoichiometric amount of the complex.[3] 2. Reduce the reaction temperature and monitor the reaction progress closely. |
| Product is Difficult to Purify/Contaminated with Pyridine | 1. Pyridine used as a solvent. 2. Residual pyridine from the complex. | 1. If possible, use a different solvent like dichloromethane (B109758) or dichloroethane.[1][9] 2. For purification, consider azeotropic distillation with toluene (B28343) or heptane (B126788) to remove residual pyridine.[3] |
| Inconsistent Results Between Batches | 1. Variable quality of the Py·SO₃ complex. 2. Presence of moisture. | 1. Use Py·SO₃ from the same lot or synthesize it fresh. White, powdery complex gives more reproducible results than deliquescent solids.[5] 2. Strictly adhere to anhydrous reaction conditions. |
Quantitative Data on Side Reactions
The following tables summarize the yields of different products in the sulfonation of aromatic compounds, illustrating the potential for side reactions.
Table 1: Sulfonation of Naphthalene in Methylene Chloride
| Product | Yield without HCl (%)[2] |
| Naphthalene-1-sulfonic acid | 76.0 |
| Naphthalene-2-sulfonic acid | 8.4 |
| Naphthalene-1,3-disulfonic acid | 0.4 |
| Naphthalene-1,5-disulfonic acid | 10.4 |
| Naphthalene-1,6-disulfonic acid | 2.7 |
| Naphthalene-1,7-disulfonic acid | 0.6 |
Table 2: Sulfonation of 2-Hydroxynaphthalene in Methylene Chloride
| Product | Yield without HCl (%)[2] |
| 2-Hydroxynaphthalene-1-sulfonic acid | 83.5 |
| 2-Hydroxynaphthalene-5-sulfonic acid | 2.1 |
| 2-Hydroxynaphthalene-6-sulfonic acid | 0.4 |
| 2-Hydroxynaphthalene-8-sulfonic acid | 6.9 |
| 2-Hydroxynaphthalene-1,6-disulfonic acid | 1.0 |
| 2-Hydroxynaphthalene-6,8-disulfonic acid | 0.4 |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Sulfonation
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the aromatic substrate in an anhydrous solvent (e.g., pyridine, dichloromethane, or dichloroethane).
-
Cooling: Cool the solution to the desired reaction temperature (typically 0 °C to room temperature) using an appropriate cooling bath.
-
Reagent Addition: Add the this compound complex in small portions over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by pouring it into cold water or a saturated sodium bicarbonate solution.
-
Work-up and Purification: Extract the aqueous layer with a suitable organic solvent. The purification of the resulting sulfonic acid or its salt may involve crystallization, precipitation, or chromatography.
Protocol 2: Preparation of the this compound Complex
This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, add freshly distilled pyridine and an anhydrous solvent such as dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water-salt bath.
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid dropwise from the dropping funnel at a rate that maintains the internal temperature below 5 °C.[5]
-
Stirring: After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0 °C.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with the anhydrous solvent, and dry under high vacuum to yield the Py·SO₃ complex.
Visual Guides
Caption: A typical experimental workflow for this compound sulfonation.
Caption: A logical guide for troubleshooting common issues in sulfonation reactions.
Caption: A simplified diagram showing the desired sulfonation and a common side reaction.
References
- 1. US4859372A - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 2. EP0141928A1 - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to improve the yield of sulfation with Pyridine SO3 complex
Welcome to the technical support center for sulfation reactions using Pyridine (B92270) SO3 complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Pyridine SO3 complex and what is it used for?
The Pyridine SO3 complex is a commercially available, stable white solid formed from the reaction of pyridine and sulfur trioxide. It is a versatile and mild electrophilic sulfonating agent used to introduce sulfate (B86663) groups onto a variety of organic molecules, including alcohols, phenols, and amines. Its applications are widespread in the synthesis of pharmaceuticals, sulfated polysaccharides, and other biologically active compounds.[1] It is also notably used as an activating agent in the Parikh-Doering oxidation of alcohols to aldehydes and ketones.[2][3]
Q2: What are the key factors that influence the yield of a sulfation reaction with Pyridine SO3 complex?
Several factors can significantly impact the yield of your sulfation reaction:
-
Solvent: The choice of solvent is crucial. Anhydrous polar aprotic solvents are generally preferred. Pyridine itself is often used as the solvent, but others like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) have also been employed.[1][4] The solubility of the substrate and the stability of the intermediate pyridinium (B92312) salt can vary with the solvent, directly affecting the yield.
-
Temperature: The optimal reaction temperature depends on the substrate's reactivity and stability. Reactions are often carried out at temperatures ranging from 0°C to room temperature, but in some cases, heating may be necessary to drive the reaction to completion.[4][5] However, elevated temperatures can also lead to side reactions and decomposition of the product.[5]
-
Stoichiometry: The molar ratio of the Pyridine SO3 complex to the substrate is a critical parameter. An excess of the sulfonating agent is often used to ensure complete conversion of the starting material.[4] The optimal ratio should be determined empirically for each specific reaction.
-
Reaction Time: The reaction time required for completion can vary from minutes to several hours. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
-
Substrate Reactivity and Steric Hindrance: The structure of the molecule to be sulfated plays a significant role. Primary alcohols are generally more reactive than secondary alcohols, and sterically hindered hydroxyl groups may require more forcing conditions or longer reaction times to achieve high yields.[4]
-
Purity of Reagents and Anhydrous Conditions: The Pyridine SO3 complex is moisture-sensitive.[6] Using a high-quality, dry complex and maintaining anhydrous reaction conditions are critical for achieving high yields. The presence of moisture can lead to the formation of pyridinium hydrogen sulfate, which can complicate the reaction and purification.[3]
Q3: How should I handle and store the Pyridine SO3 complex?
The Pyridine SO3 complex is a hygroscopic and corrosive solid. Proper handling and storage are essential for safety and to maintain its reactivity.
| Precaution | Description |
| Handling | Always handle the Pyridine SO3 complex in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |
| Storage | Store the complex in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents. |
| Dispensing | When dispensing the reagent, do so quickly and in an inert atmosphere (e.g., under nitrogen or argon) if possible to minimize exposure to moisture. |
Q4: What are some common side reactions that can occur during sulfation with Pyridine SO3 complex?
Several side reactions can lead to lower yields and purification challenges:
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material.
-
Over-sulfation: Molecules with multiple hydroxyl groups may undergo sulfation at more than one site, leading to a mixture of products.
-
Decomposition: The desired sulfated product may be unstable under the reaction or work-up conditions and decompose.
-
Formation of Pyridinium Adducts: In some cases, pyridine can act as a nucleophile, leading to the formation of unwanted pyridinium adducts, especially with sensitive substrates like some carbohydrates.[7]
-
Elimination Reactions: For certain substrates, elimination reactions can compete with sulfation, leading to the formation of alkenes.
Q5: How can I effectively remove pyridine after the reaction is complete?
Residual pyridine can be challenging to remove completely. Here are some common methods:
| Method | Description |
| Azeotropic Removal | Co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure can effectively remove the bulk of the pyridine.[8][9] |
| Acidic Wash | Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated ammonium (B1175870) chloride) will protonate the pyridine, forming a water-soluble pyridinium salt that can be removed in the aqueous phase. This method is suitable for acid-stable products.[8][9] |
| Copper Sulfate Wash | For acid-sensitive compounds, washing with an aqueous solution of copper(II) sulfate is a mild and effective alternative. Pyridine forms a water-soluble coordination complex with copper ions, which is then extracted into the aqueous phase. A color change in the aqueous layer from light blue to deep blue indicates the removal of pyridine.[9][10] |
| Chromatography | Column chromatography is often effective in separating the desired product from residual pyridine.[9] |
Troubleshooting Guide
This guide addresses common problems encountered during sulfation reactions with the Pyridine SO3 complex, providing potential causes and actionable solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | - Inactive Pyridine SO3 complex due to moisture exposure.- Insufficient amount of Pyridine SO3 complex.- Low reaction temperature.- Sterically hindered or unreactive substrate. | - Use a fresh, high-quality batch of Pyridine SO3 complex.- Increase the molar equivalents of the Pyridine SO3 complex (e.g., from 1.5 to 3-5 equivalents).- Gradually increase the reaction temperature while monitoring for decomposition.- Increase the reaction time and monitor by TLC or LC-MS. |
| Formation of Multiple Products | - Over-sulfation of a poly-hydroxylated compound.- Presence of reactive functional groups other than the target hydroxyl group.- Side reactions due to prolonged reaction time or high temperature. | - Use a limiting amount of the Pyridine SO3 complex to favor mono-sulfation.- Employ protecting group strategies to block other reactive sites.- Optimize the reaction time and temperature by careful monitoring. |
| Product Decomposition | - Instability of the sulfated product under the reaction conditions.- Harsh work-up conditions (e.g., strong acid). | - Perform the reaction at a lower temperature.- Use a milder work-up procedure, such as a copper sulfate wash instead of an acidic wash for acid-sensitive products.[9][10] |
| Difficult Purification | - Presence of excess pyridine.- Formation of water-soluble byproducts.- The sulfated product is highly polar and water-soluble. | - Employ effective methods for pyridine removal (see FAQ Q5).- Use dialysis or size-exclusion chromatography for purifying sulfated polysaccharides.- Consider converting the pyridinium salt of the product to a more easily isolable salt (e.g., sodium salt) by ion exchange. |
| Charring or Darkening of the Reaction Mixture | - Reaction temperature is too high.- Presence of impurities in the starting material or solvent. | - Lower the reaction temperature and ensure proper temperature control.- Use purified starting materials and anhydrous solvents. |
Experimental Protocols
Below are representative experimental protocols for the sulfation of a primary alcohol and a polysaccharide. These should be adapted and optimized for specific substrates.
Protocol 1: Sulfation of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol is a general guideline and may require optimization.
Materials:
-
Benzyl alcohol
-
Pyridine SO3 complex
-
Anhydrous pyridine (or other suitable anhydrous solvent like DMF or DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous pyridine (or another suitable solvent).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the Pyridine SO3 complex (1.5 - 3.0 eq) in a minimal amount of anhydrous pyridine.
-
Add the solution of the Pyridine SO3 complex dropwise to the cooled alcohol solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Sulfation of a Polysaccharide
This protocol is adapted from a procedure for the sulfation of bacterial cellulose (B213188).[11]
Materials:
-
Polysaccharide (e.g., bacterial cellulose)
-
Pyridine SO3 complex
-
Dimethylacetamide (DMAc)/Lithium Chloride (LiCl) solvent system
-
Sodium hydroxide (B78521) solution
-
Dialysis tubing
Procedure:
-
Prepare the DMAc/LiCl solvent.
-
Dissolve the polysaccharide in the DMAc/LiCl solvent with stirring. This may require heating.
-
In a separate flask, dissolve the Pyridine SO3 complex in anhydrous DMAc.
-
Add the solution of the Pyridine SO3 complex to the polysaccharide solution. The molar ratio of the complex to the anhydroglucose (B10753087) unit of the polysaccharide will determine the degree of sulfation and should be optimized.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 2-6 hours).
-
After the desired reaction time, cool the mixture and neutralize it with a sodium hydroxide solution.
-
Precipitate the sulfated polysaccharide by adding a non-solvent like ethanol (B145695) or acetone.
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the crude product in water and dialyze extensively against deionized water using appropriate molecular weight cut-off dialysis tubing to remove inorganic salts and other small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the purified sulfated polysaccharide as a sodium salt.
Data Presentation
Table 1: Effect of Sulfating Agent on Yield (Qualitative)
| Sulfating Agent | Relative Reactivity | Common Substrates | Notes |
| Pyridine SO3 | Moderate | Alcohols, Phenols, Carbohydrates[1][4] | Good for acid-sensitive substrates. Can lead to pyridine-related impurities.[1] |
| Trimethylamine SO3 | High | Alcohols, Carbohydrates[4] | Generally provides good yields for sulfation of alcohols. |
| DMF SO3 | High | Alcohols, Phenols[4] | Often gives higher yields than Pyridine SO3 for phenolic compounds due to the higher electrophilicity of the sulfur atom.[4] |
Table 2: General Reaction Conditions for Sulfation of Different Substrates
| Substrate Type | Typical Solvent(s) | Typical Temperature | Typical Molar Equivalents of Pyridine SO3 |
| Primary Alcohols | Pyridine, DCM, DMF | 0°C to Room Temperature | 1.5 - 3.0 |
| Secondary Alcohols | Pyridine, DMF | Room Temperature to 50°C | 2.0 - 5.0 |
| Phenols | Pyridine, DMF | Room Temperature | 1.5 - 3.0 |
| Polysaccharides | DMF, DMAc/LiCl | 40°C - 80°C | Varies depending on the desired degree of sulfation |
Visualizations
Sulfation Reaction Mechanism
The following diagram illustrates the general mechanism for the sulfation of an alcohol using the Pyridine SO3 complex.
References
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 3. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Parikh-Doering oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Parikh-Doering oxidation of primary and secondary alcohols to aldehydes and ketones.
Troubleshooting Guide & FAQs
Q1: My Parikh-Doering oxidation is resulting in a low conversion rate. What are the potential causes and how can I improve the yield?
Low conversion rates in a Parikh-Doering oxidation can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
A1: Common Causes for Low Conversion and Their Solutions:
-
Sub-optimal Reagent Quality:
-
SO3•Pyridine (B92270) Complex: This reagent is highly hygroscopic and its quality is crucial for the reaction's success.[1] Moisture contamination can deactivate the complex, leading to reduced yields. Commercial sources may also contain impurities like pyridinium (B92312) bisulfate, which can catalyze side reactions.
-
Solution: Use a fresh bottle of the SO3•Pyridine complex or purify the reagent before use. Store it in a desiccator over a strong drying agent. Consider adding a small amount of extra pyridine to neutralize any acidic impurities.
-
-
DMSO: The dimethyl sulfoxide (B87167) (DMSO) used should be anhydrous. Water in the DMSO will compete with the alcohol for activation by the SO3•Pyridine complex.
-
Solution: Use commercially available anhydrous DMSO or dry it over molecular sieves before use.
-
-
Base (Triethylamine or Diisopropylethylamine): The tertiary amine base should be pure and dry.
-
Solution: Distill the amine before use to remove any impurities.
-
-
-
Improper Reaction Conditions:
-
Stoichiometry: The stoichiometry of the reagents is critical. An insufficient amount of the SO3•Pyridine complex, DMSO, or base will lead to incomplete conversion.[2]
-
Solution: While typical conditions use a molar excess of the reagents, optimization may be necessary for your specific substrate. Refer to the data table below for recommended starting points and optimization ranges.
-
-
Temperature: The Parikh-Doering oxidation is typically run at temperatures between 0 °C and room temperature.[2] While higher temperatures might seem to favor a faster reaction, they can also lead to the formation of side products like methylthiomethyl ethers.[3]
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. For sensitive substrates, maintaining a lower temperature throughout the reaction may be beneficial.
-
-
Reaction Time: While the oxidation can be rapid for some substrates, others may require longer reaction times for complete conversion.[2]
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Substrate-Related Issues:
-
Steric Hindrance: Sterically hindered alcohols are generally less reactive in the Parikh-Doering oxidation.[1]
-
Solution: For sterically hindered substrates, you may need to increase the excess of reagents and prolong the reaction time.
-
-
Presence of Other Nucleophilic Groups: Functional groups that can react with the activated DMSO complex will compete with the alcohol, leading to lower yields.
-
Solution: Protect sensitive functional groups before carrying out the oxidation.
-
-
Q2: I am observing the formation of side products in my reaction. What are they and how can I minimize them?
A2: Common Side Products and Prevention Strategies:
-
Methylthiomethyl (MTM) ethers: These are common byproducts in DMSO-based oxidations. Their formation is favored at higher temperatures.[3]
-
Prevention: Maintain a low reaction temperature (0 °C to room temperature) and use a solvent of low polarity.[3]
-
-
Products of Pummerer Rearrangement: While less common in Parikh-Doering than in other DMSO-based oxidations, Pummerer-type side reactions can occur.
-
Prevention: Careful control of reaction conditions, particularly temperature, can minimize these side reactions.
-
-
Sulfate (B86663) Esters: If the SO3•Pyridine complex reacts directly with the alcohol before being activated by DMSO, a sulfate ester can form.
-
Prevention: Ensure that the SO3•Pyridine complex is added to the DMSO to form the active oxidant before the addition of the alcohol.
-
Data Presentation
The following table summarizes typical reaction parameters and their impact on the conversion rate for the Parikh-Doering oxidation. These values should be considered as starting points, and optimization for specific substrates is often necessary.
| Parameter | Typical Range (equivalents relative to alcohol) | High Conversion (>90%) | Moderate Conversion (50-90%) | Low Conversion (<50%) |
| SO3•Pyridine Complex | 2 - 8 | 4 - 8 | 2 - 4 | < 2 |
| DMSO | 5 - 40 | 10 - 40 | 5 - 10 | < 5 |
| Base (e.g., Triethylamine) | 3 - 20 | 7 - 20 | 3 - 7 | < 3 |
| Temperature | 0 °C to Room Temperature | 0 °C to RT (substrate dependent) | Room Temperature | Elevated Temperatures |
| Reaction Time | 30 min - 48 h | Optimized via reaction monitoring | 1 - 4 h | < 1 h or very long times with reagent degradation |
Experimental Protocols
1. Protocol for Reagent Purification: Drying of DMSO
-
Activate 4 Å molecular sieves by heating them in a laboratory oven at 200-250 °C for at least 4 hours under a vacuum.
-
Allow the molecular sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the cooled molecular sieves to the DMSO to be dried (approximately 50 g of sieves per 500 mL of DMSO).
-
Allow the DMSO to stand over the molecular sieves for at least 24 hours before use.
-
Store the dried DMSO over the molecular sieves under an inert atmosphere.
2. General Protocol for Parikh-Doering Oxidation
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent.
-
Add the tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 - 7.0 eq).
-
In a separate flask, dissolve the SO3•Pyridine complex (2.0 - 4.0 eq) in anhydrous DMSO.
-
Cool the alcohol solution to 0 °C using an ice bath.
-
Slowly add the DMSO solution of the SO3•Pyridine complex to the stirred alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes to 1 hour, and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Parikh-Doering Oxidation Mechanism
Caption: Mechanism of the Parikh-Doering Oxidation.
Troubleshooting Workflow for Low Conversion Rates
Caption: Troubleshooting workflow for low conversion rates.
References
Technical Support Center: Purification of Products from Pyridine Sulfur Trioxide Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products involving the pyridine (B92270) sulfur trioxide (Pyridine-SO3) complex.
Frequently Asked Questions (FAQs)
Q1: What is the pyridine sulfur trioxide complex and what are its primary applications?
A1: The this compound complex (C₅H₅NSO₃) is a stable, solid adduct formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1] It is a versatile and milder sulfonating agent compared to free sulfur trioxide or oleum, making it widely used in organic synthesis.[2][3] Its primary applications include the sulfation of alcohols, phenols, and amines to produce sulfate (B86663) esters and sulfamates, and as an activating agent for dimethyl sulfoxide (B87167) (DMSO) in the Parikh-Doering oxidation of primary and secondary alcohols to aldehydes and ketones.[1][4][5]
Q2: What are the common impurities in commercial this compound complex and how do they affect reactions?
A2: Commercial pyridine-SO₃ often contains impurities despite high purity claims from vendors.[6] The most common impurities are pyridine sulfuric acid salts (1:1 and 2:1) and sulfuric acid (HSO₄).[6][7] The acidic 1:1 salt and HSO₄ are particularly problematic as they can catalyze undesired side reactions, leading to the formation of byproducts and reduced yield.[6][7] The quality of the complex is crucial; a white, free-flowing powder is ideal, whereas deliquescent (moisture-absorbing) solids often lead to poor yields.[8]
Q3: How can I purify the commercial this compound complex before use?
A3: To minimize side reactions, it is often beneficial to purify the commercial reagent. One effective method is to add extra pyridine to the commercial complex. This converts the highly acidic pyridine sulfuric acid 1:1 salt into the less acidic and less reactive 2:1 salt, thereby neutralizing the problematic impurity.[6] Another reported method involves slurring the commercial material in refluxing acetone, though this may reduce the active sulfur trioxide content.[6] For moisture-sensitive reactions, using a freshly prepared complex is recommended.[9]
Q4: What is a typical aqueous work-up procedure for a reaction involving this compound?
A4: After the reaction is complete, a standard aqueous work-up is employed to isolate the crude product. The reaction mixture is typically cooled and then carefully quenched by pouring it into a cold solution, such as brine.[10] The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297). The organic layer is subsequently washed sequentially with an acidic solution (e.g., 20% citric acid) to remove basic impurities, a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine to reduce the water content before drying over an anhydrous salt like Na₂SO₄.[6]
Q5: How can I effectively remove residual pyridine from my product?
A5: Residual pyridine can be challenging to remove completely. A common and effective technique is azeotropic distillation.[11] This involves adding a solvent like toluene (B28343) or heptane (B126788) to the product and repeatedly removing the solvent under reduced pressure. The pyridine co-distills with the solvent, effectively removing it from the product.[9][11] Multiple phase separations with a suitable solvent like ethyl acetate can also help reduce pyridine content.[11]
Q6: My sulfated product is highly polar. Why is it difficult to purify and what methods can I use?
A6: The introduction of a sulfate group significantly increases the polarity of a molecule, often rendering it poorly soluble in common organic solvents.[12] This high polarity makes purification by traditional methods like silica (B1680970) gel chromatography challenging. Isolation often relies on crystallization, precipitation by adding a non-polar anti-solvent, or specialized techniques like ion-exchange chromatography. Driving reactions to completion is crucial, as separating partially sulfated intermediates from the desired per-sulfated product can be difficult due to their similar properties.[12]
Troubleshooting Guide
This section addresses common problems encountered during the purification of products from pyridine-SO₃ reactions.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Quality Reagent | The pyridine-SO₃ complex is hygroscopic and can degrade. Use a high-quality, white, powdered reagent.[8] Deliquescent or discolored solids may indicate decomposition and can lead to significantly lower yields.[8] Consider using a freshly prepared complex for critical reactions.[9] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Reactions may require extended times or slight warming to go to completion.[11] |
| Product Lost During Work-up | Highly polar sulfated products may have some solubility in the aqueous phase. Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers to recover any dissolved product. |
| Incorrect Stoichiometry | Ensure the correct molar equivalents of the pyridine-SO₃ complex are used. The active SO₃ content can vary between batches and suppliers.[6] It may be necessary to titrate the reagent to determine its active SO₃ content.[13] |
Problem 2: Formation of Unexpected Side Products
| Possible Cause | Recommended Solution |
| Acidic Impurities in Reagent | Commercial pyridine-SO₃ can contain acidic impurities that catalyze side reactions.[7] Neutralize these impurities by adding a small amount of extra pyridine to the reaction mixture to convert the acidic 1:1 pyridine-sulfuric acid salt to the inactive 2:1 salt.[6] |
| Reaction Temperature Too High | Pyridine-SO₃ reactions can be exothermic.[7] Maintain strict temperature control, often between 0 °C and room temperature, to prevent degradation and the formation of byproducts.[4] Uncontrolled heating can lead to charring.[11] |
| Substrate Sensitivity | The substrate itself may be unstable under the reaction conditions. Consider using a milder sulfonating agent or adding the pyridine-SO₃ complex portion-wise at a low temperature. |
Problem 3: Difficulty Isolating the Final Product
| Possible Cause | Recommended Solution |
| Product is an Oil or Gum | The product may be contaminated with residual pyridine or solvent. Attempt to remove all volatiles under high vacuum, potentially with gentle heating.[11] Try precipitating the product by dissolving it in a minimal amount of a polar solvent and adding a non-polar anti-solvent (e.g., hexanes, diethyl ether).[6] |
| Product is Highly Water-Soluble | For highly polar, water-soluble products, extraction with organic solvents may be inefficient. Consider techniques such as lyophilization (freeze-drying) to remove water or using ion-exchange chromatography for purification. |
| Co-precipitation of Salts | Pyridinium sulfate salts formed during the reaction can sometimes co-precipitate with the product. Ensure thorough washing of the isolated solid with a suitable cold solvent in which the product is insoluble but the salt is soluble. |
Data Summary
Table 1: Common Impurities in Commercial Pyridine-SO₃ and Mitigation Strategies
| Impurity | Chemical Formula / Type | Potential Issue | Mitigation Strategy | Reference |
| Pyridine Sulfuric Acid (1:1 salt) | C₅H₅N·H₂SO₄ | Catalyzes side reactions | Add excess pyridine to convert to the less reactive 2:1 salt | [6] |
| Sulfuric Acid | H₂SO₄ | Catalyzes side reactions | Add excess pyridine for neutralization | [7] |
| Water | H₂O | Hydrolyzes the complex, reduces activity | Store reagent in a desiccator; use freshly prepared complex | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Parikh-Doering Oxidation
-
Dissolve the alcohol substrate (1.0 eq) and a tertiary amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (≥2.0 eq) in a suitable anhydrous solvent (e.g., DMSO, CH₂Cl₂).
-
Cool the solution to the desired temperature, typically 0 °C.
-
Add the this compound complex (≥3.0 eq) portion-wise to the stirred solution, maintaining the temperature.
-
If not using DMSO as the primary solvent, add anhydrous DMSO (≥3.0 eq) dropwise.
-
Allow the reaction to stir at the specified temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.[10]
Protocol 2: General Aqueous Work-up and Extraction
-
Upon completion, cool the reaction mixture to 0 °C.
-
Carefully pour the reaction mixture into a separatory funnel containing cold brine or water.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with 1 M HCl or citric acid solution, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6]
Visualizations
Caption: General workflow for a reaction using Pyridine-SO₃ complex.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyridine Sulfur Trioxide (Py·SO₃)
This guide provides researchers, scientists, and drug development professionals with essential information for managing the highly hygroscopic nature of Pyridine (B92270) sulfur trioxide (Py·SO₃).
FAQs: General Properties & Storage
Q1: What is Pyridine Sulfur Trioxide and why is it used?
This compound is a chemical compound with the formula C₅H₅NSO₃.[1] It is a stable, colorless to white or yellowish solid complex formed between the Lewis base pyridine and the Lewis acid sulfur trioxide.[1][2][3] It is widely used in organic synthesis as a mild and convenient sulfonating agent for a variety of applications, including the sulfation of alcohols, phenols, and carbohydrates, as well as in the Parikh-Doering oxidation.[1][4][5] Using the complex moderates the high reactivity of sulfur trioxide, allowing for more controlled reactions.[6]
Q2: Why is this compound so sensitive to moisture?
The sulfur trioxide component of the complex is aggressively hygroscopic, meaning it readily attracts and reacts with water from the atmosphere. When exposed to moisture, the complex will react to form sulfuric acid and free pyridine, destroying the reagent's structure and activity.[2] This reaction is often exothermic and can compromise the integrity of your experiments.
Q3: What are the ideal storage conditions for this compound?
To maintain its integrity, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, specifically kept away from water and moisture.[7][8] Storage in a desiccator, potentially over a strong drying agent like phosphorus pentoxide (P₂O₅), is highly recommended to protect it from atmospheric humidity.[2][9]
Troubleshooting Guide: Reagent Quality & Handling
Q1: My this compound is no longer a free-flowing powder. It looks clumpy and wet. What happened?
This is a clear indication of moisture exposure. The reagent is deliquescent, meaning it has absorbed enough moisture from the air to begin dissolving.[10] This physical change from a white powder to a clumpy or deliquescent solid is a primary sign of degradation.[10] The presence of moisture compromises the reagent's purity and its effectiveness as a sulfonating agent.
Q2: How can I visually assess if my reagent is still usable?
High-quality, active this compound should be a completely dry, white, free-flowing powder.[10] Any signs of yellowing, clumping, or a wet or sticky appearance suggest that the reagent has been compromised by moisture and its reactivity will be significantly reduced.[2][10] For reactions requiring high yields and purity, using a reagent with this appearance is not recommended.[10]
Q3: My reagent is slightly clumpy but not wet. Can I salvage and use it?
While it is always best to use fresh, high-quality reagent, slightly clumped material may be salvageable for less sensitive applications.[10] However, its activity is likely reduced. Some literature suggests that drying under a high vacuum or in a desiccator over P₂O₅ may remove some absorbed water, but this may not fully restore its reactivity.[9] Attempting to dry the complex with solvents is generally not advised as it can cause the complex to break down.[9] A quality control test (see Protocol 2) is recommended before committing the material to a large-scale reaction.
Troubleshooting Guide: Reaction Issues
Q1: My sulfonation reaction yield is extremely low or failed completely. Could the Py·SO₃ be the cause?
Yes, this is the most common consequence of using degraded this compound. Research and user reports indicate that deliquescent or clumped reagent leads to poor yields (<20%) or complete reaction failure.[10] The active SO₃ content is lowered by the reaction with water, leaving insufficient active reagent to drive the sulfonation.
Q2: I am observing unexpected side products in my Parikh-Doering oxidation. What could be the issue?
Aside from moisture, commercial this compound can contain an impurity, pyridine sulfuric acid salt (a 1:1 salt).[11][12] This acidic impurity can catalyze undesired side reactions.[11] To mitigate this, some protocols recommend adding an extra equivalent of pyridine to the reaction mixture. This converts the acidic 1:1 salt into the less acidic and inactive 2:1 salt, preventing it from interfering with the desired reaction pathway.[12]
Data Center
Quantitative data on the reagent's properties and the impact of moisture are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₅NO₃S | [7][13] |
| Molecular Weight | 159.16 g/mol | [1][5] |
| Appearance | White to off-white/yellowish solid | [2][3][7] |
| Melting Point | ~155 - 165 °C | [2][5] |
| Sensitivity | Highly moisture sensitive (hygroscopic) | [2][8] |
| Solubility | Soluble in polar organic solvents; reacts with water |[1][5] |
Table 2: Illustrative Impact of Moisture Exposure on Reagent Quality
| Visual Appearance | Probable Purity | Expected Reaction Performance | Recommendation |
|---|---|---|---|
| Dry, white, free-flowing powder | High (>97%) | Excellent yields, clean reaction profile | Use as is |
| Minor, easily broken clumps | Slightly Reduced | Good to moderate yields, potential for minor side products | Use with caution; consider a QC test |
| Hard clumps, yellowish tint | Compromised | Poor yields, significant starting material recovery | Not recommended for use |
| Deliquescent, wet solid | Severely Degraded | Reaction failure highly likely | Discard according to safety protocols |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Dispensing Py·SO₃
This protocol minimizes moisture exposure during handling.
-
Preparation: Move the sealed container of Py·SO₃, along with all necessary spatulas and weigh boats, into a nitrogen-filled glove box or glove bag. Allow the container to equilibrate to the ambient temperature inside the inert atmosphere for at least 30 minutes to prevent condensation.
-
Dispensing: Inside the inert atmosphere, carefully open the container. Use a clean, dry spatula to weigh the desired amount of the free-flowing powder into a tared, dry container.
-
Sealing: Promptly and tightly seal the main Py·SO₃ container. Wrap the cap junction with paraffin (B1166041) film for extra protection before removing it from the glove box.
-
Addition: Add the weighed reagent to the reaction vessel, which should be under an inert atmosphere (e.g., Nitrogen or Argon), as quickly as possible.
Protocol 2: Quality Control Test via Sulfation of Benzyl (B1604629) Alcohol
This protocol can be used to verify the activity of a questionable batch of Py·SO₃.
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 eq.) in anhydrous pyridine (approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Weigh this compound (1.2 eq.) following the procedure in Protocol 1 and add it portion-wise to the stirred alcohol solution over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Analysis: Quench the reaction by slowly adding cold water. Extract the aqueous layer with ethyl acetate (B1210297) to remove any unreacted starting material. Analyze the aqueous layer by TLC or LC-MS to confirm the presence of the water-soluble benzyl sulfate (B86663) product. A high conversion indicates the reagent is active.
Visual Guides
Diagrams of Key Processes and Pathways
Caption: Moisture Decomposition Pathway for Py·SO₃.
Caption: Recommended Handling Workflow for Py·SO₃.
Caption: Reagent Quality Assessment Decision Tree.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. Pyridine-Sulphur Trioxide Complex Supplier in China | Uses, Properties, Safety Data & MSDS [pipzine-chem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur trioxide-pyridine complex, 98%, active SO3 ca 48-50% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Reaction Temperature for Pyridine-SO₃ Sulfonation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction temperature for the sulfonation of pyridine (B92270) using a sulfur trioxide-pyridine complex.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or very low conversion of pyridine | Reaction temperature is too low. The pyridine ring is deactivated and requires sufficient thermal energy for the electrophilic substitution to occur. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). A temperature range of 70-100°C has been reported to be effective for some substrates.[1] |
| Reaction mixture turns dark brown or black (charring) | The reaction temperature is too high, leading to the decomposition of the starting material, product, or the pyridine-SO₃ complex. | Immediately reduce the heat source. For future experiments, ensure precise temperature control using a controlled heating mantle or an oil bath. Avoid localized overheating. One researcher noted that losing temperature control resulted in the recovery of "very hard char".[1] |
| Formation of multiple products (poor selectivity) | At excessively high temperatures, side reactions and isomerization can occur. For instance, in sulfonation with oleum, temperatures around 330°C can lead to the formation of pyridine-4-sulfonic acid and 4-hydroxypyridine (B47283).[2] | Lower the reaction temperature to favor the formation of the thermodynamically more stable pyridine-3-sulfonic acid. Maintain a consistent and controlled temperature throughout the reaction. |
| Exothermic reaction upon reagent mixing | The formation of the pyridine-SO₃ complex from pyridine and sulfur trioxide is an exothermic process. | The preparation of the pyridine-SO₃ complex should be performed at low temperatures, typically around 0°C, with slow and controlled addition of sulfur trioxide to pyridine.[3] |
| Inconsistent reaction outcomes | Variability in heating, purity of reagents, or moisture in the reaction. | Ensure consistent and uniform heating. Use anhydrous pyridine and a high-quality pyridine-SO₃ complex. Traces of impurities can affect the reaction outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the sulfonation of pyridine using the pyridine-SO₃ complex?
A1: While a definitive optimal temperature is substrate-dependent, a general approach involves a temperature ramp-up. The pyridine-SO₃ complex is typically formed at a low temperature (around 0°C) to control the initial exothermic reaction.[3] For the sulfonation reaction itself, a gradual increase in temperature is necessary. One anecdotal report suggests that the reaction proceeds well when the temperature is raised to 70-80°C and then maintained at 90°C.[1] It is recommended to start optimization studies within this range and adjust based on reaction monitoring.
Q2: Why is a high temperature required for the sulfonation of pyridine?
A2: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution, such as sulfonation. Furthermore, under acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring. High temperatures are necessary to provide sufficient energy to overcome this high activation barrier. Historically, direct sulfonation with fuming sulfuric acid required temperatures of 300-350°C.[4] The use of a mercury catalyst allowed for a reduction in temperature to 230-250°C.[4]
Q3: What are the common byproducts of pyridine sulfonation at elevated temperatures?
A3: At very high temperatures, the formation of isomeric and substitution products can occur. In the sulfonation of pyridine with sulfuric acid, at approximately 330°C, the formation of pyridine-4-sulfonic acid and 4-hydroxypyridine has been observed in addition to the desired pyridine-3-sulfonic acid.[2]
Q4: Can the pyridine-SO₃ complex decompose at higher temperatures?
Q5: How does the reaction temperature affect the regioselectivity of the sulfonation?
A5: In the sulfonation of pyridine, the primary product is pyridine-3-sulfonic acid. This is because the intermediate sigma complex for substitution at the 3-position is more stable than those for substitution at the 2- or 4-positions. While temperature can influence the rate of reaction, the inherent electronic properties of the pyridine ring strongly favor 3-substitution. However, at very high temperatures, isomerization to the 4-position can occur, indicating that the sulfonation can be reversible under harsh conditions.[2]
Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in Pyridine Sulfonation with H₂SO₄ and HgSO₄ Catalyst
| Temperature | Major Product | Notable Byproducts | Reference |
| ~275°C | Pyridine-3-sulfonic acid | Very small amounts of byproducts | [2] |
| ~330°C | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid, 4-hydroxypyridine | [2] |
Table 2: Qualitative Observations of Temperature Effects in Pyridine Sulfonation with Pyridine-SO₃ Complex
| Temperature | Observation | Implication | Reference |
| 0°C | No apparent reaction. | Insufficient energy to overcome the activation barrier. | [1] |
| 70-80°C | Reaction mixture goes into solution. | The reaction begins to proceed at a significant rate. | [1] |
| 90°C | Reaction proceeds to completion over time. | A suitable temperature for the main reaction phase. | [1] |
| Uncontrolled high temp. | Charring and decomposition. | Exceeding the thermal stability of reactants/products. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for Pyridine Sulfonation with Pyridine-SO₃ Complex
This protocol provides a general framework. The optimal temperatures and reaction times should be determined experimentally for each specific substrate.
1. Reagents and Materials:
-
Anhydrous Pyridine
-
Sulfur trioxide-pyridine complex (commercially available or freshly prepared)
-
Anhydrous solvent (e.g., dichloromethane, if necessary for substrate solubility)
-
Three-neck round-bottom flask
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
-
Assemble the glassware in a fume hood. Ensure all glassware is dry.
-
Charge the reaction flask with the substrate and anhydrous pyridine.
-
If using a co-solvent, add it at this stage.
-
Place the flask in an ice bath and begin stirring.
3. Addition of Pyridine-SO₃ Complex:
-
Slowly add the pyridine-SO₃ complex portion-wise to the stirred solution, maintaining the internal temperature at or below 5°C.
4. Temperature Optimization:
-
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature.
-
Gradually heat the reaction mixture to the first target temperature (e.g., 70°C).
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS).
-
If the reaction is slow or incomplete, incrementally increase the temperature (e.g., in 10°C steps) and continue monitoring.
-
Record the yield and purity of the product at each temperature to determine the optimal conditions.
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the properties of the product. It may involve quenching with water, extraction, and purification by crystallization or chromatography.
Mandatory Visualization
Caption: Experimental workflow for optimizing pyridine SO₃ sulfonation temperature.
References
Preventing charring and decomposition in sulfonation reactions
Technical Support Center: Sulfonation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent charring and decomposition during sulfonation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfonation reaction is turning dark or charring. What are the common causes?
Charring or darkening of the reaction mixture is a common issue in sulfonation, often indicating decomposition of the starting material or product. The primary causes include:
-
Excessive Reaction Temperature: Sulfonation reactions are typically exothermic. Poor temperature control can lead to localized overheating, causing side reactions and decomposition.[1][2][3] In some cases, temperatures above 100°C can lead to product degradation and darkening.[2]
-
Highly Reactive Sulfonating Agent: Strong sulfonating agents like sulfur trioxide (SO₃) are highly reactive and can cause charring if the reaction is not well-controlled.[1][4]
-
Substrate Sensitivity: Aromatic compounds with activating groups, such as phenols, are highly susceptible to oxidation and degradation under strong acidic and oxidative conditions, leading to tar formation.[4][5]
-
Presence of Impurities: The presence of water can lead to the dilution of the sulfonating agent (e.g., sulfuric acid), potentially requiring harsher conditions that promote charring.[6] For some substrates, impurities can catalyze degradation pathways.
Q2: How can I effectively control the reaction temperature to prevent charring?
Temperature control is critical for a successful sulfonation reaction. Here are some strategies:
-
Cooling Baths: Use an ice bath or other cooling systems to dissipate the heat generated during the reaction.[2]
-
Slow Reagent Addition: Add the sulfonating agent slowly and in portions to the substrate solution. This allows for better heat management.[1]
-
Jacketed Reactors: For larger scale reactions, a jacketed reactor with a circulating cooling fluid provides precise temperature control.[3]
-
Use of Solvents: Performing the reaction in a suitable inert solvent can help to dissipate heat and maintain a more uniform temperature throughout the reaction mixture.[5][7]
Q3: What are the best practices for choosing a sulfonating agent to minimize decomposition?
The choice of sulfonating agent should be matched to the reactivity of the substrate:
-
For sensitive substrates: Milder sulfonating agents are recommended. These include:
-
Sulfur trioxide complexes: Complexes of SO₃ with pyridine (B92270) or DMF are less reactive and often used for sensitive compounds.[3][8]
-
Chlorosulfonic acid: This reagent is often less aggressive than oleum (B3057394) (fuming sulfuric acid) and can reduce charring.[9]
-
Sulfamic acid: It is a mild and selective sulfating agent, particularly for alcohol groups, and does not sulfonate aromatic rings, thus preventing some side reactions.[1]
-
-
For less reactive substrates: Stronger agents like fuming sulfuric acid (oleum) or sulfur trioxide may be necessary, but require stringent temperature control.[10][11]
Q4: Can the choice of solvent impact charring and side reactions?
Yes, the solvent plays a crucial role. An ideal solvent should:
-
Be inert to the reaction conditions.
-
Dissipate heat effectively.
-
Dissolve the reactants to ensure a homogeneous reaction.
Commonly used solvents in sulfonation include nitrobenzene, nitromethane, alkyl ethers, and chlorinated hydrocarbons.[5] However, some of these have toxicity or explosion risks.[5] Using a solvent can also help to control the reaction by boiling to remove the heat of reaction.[7]
Q5: How can I prevent the formation of unwanted byproducts like sulfones?
Sulfone formation is a common side reaction in sulfonation.[2][4] To minimize it:
-
Lower the reaction temperature: Sulfone formation is often favored at higher temperatures.[2]
-
Use an excess of the sulfonating agent: A high excess of the sulfonating agent can sometimes suppress sulfone formation.[6]
-
Control stoichiometry: A precise molar ratio of the sulfonating agent to the substrate can help minimize side reactions. For example, in the sulfonation of linear alkylbenzene, a 1.05:1 ratio of SO₃ to substrate is optimal.[12]
Q6: Is it possible to reverse the sulfonation reaction if it goes wrong?
Yes, sulfonation is a reversible reaction.[2][13][14][15][16] Desulfonation can be achieved by heating the sulfonic acid in dilute aqueous acid.[2][14][15][16] This property can be used to remove the sulfonic acid group if needed, or to correct a reaction that has produced an undesired isomer by allowing the reaction to equilibrate to the thermodynamically more stable product at a higher temperature.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for controlling sulfonation reactions.
Table 1: Temperature Control in Sulfonation Reactions
| Substrate/Reaction | Sulfonating Agent | Recommended Temperature | Purpose/Outcome |
| General Chlorosulfation | Chlorosulfonic Acid | < 35°C | Optimum product quality.[1] |
| Naphthalene | Concentrated H₂SO₄ | ≤ 80°C | Kinetic control, forms naphthalene-1-sulfonic acid.[2] |
| Naphthalene | Concentrated H₂SO₄ | 160°C | Thermodynamic control, forms naphthalene-2-sulfonic acid.[2] |
| Alkoxylated Alkyl Phenol (B47542) | Chlorosulfonic Acid | < 60°C | Minimize charring and discoloration.[9] |
| Phenol | Sulfuric Acid | 288-293 K (15-20°C) | Kinetically controlled, favors ortho-isomer.[17] |
| Phenol | Sulfuric Acid | 373 K (100°C) | Thermodynamically controlled, favors para-isomer.[17] |
Table 2: Molar Ratios of Sulfonating Agents
| Substrate | Sulfonating Agent | Molar Ratio (Agent:Substrate) | Notes |
| Linear Alkylbenzene (LAB) | SO₃ | 1.05:1 | Balances full conversion with minimizing sulfone formation.[12] |
| General Sulfonamide Synthesis | Sulfonyl Chloride | 1.1-1.2 : 1 | A slight excess of sulfonyl chloride helps to consume all of the amine.[18] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonation of an Aromatic Compound with Chlorosulfonic Acid to Minimize Charring
-
Reaction Setup:
-
Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosulfonic acid.[18]
-
Place the aromatic substrate in the flask and dissolve it in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
-
Reagent Addition:
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add chlorosulfonic acid (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes.
-
Monitor the internal temperature closely and maintain it below 10°C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Protocol 2: Sulfonation of Phenol with Temperature Control for Isomer Selectivity
-
For the Kinetically Controlled Ortho-Isomer:
-
Place phenol in a flask and cool it to 15-20°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature in this range.
-
Stir the mixture at this temperature until the reaction is complete. The ortho-isomer will be the major product.[17]
-
-
For the Thermodynamically Controlled Para-Isomer:
-
Place phenol in a flask and add concentrated sulfuric acid.
-
Heat the reaction mixture to 100°C (373 K).
-
Maintain this temperature with stirring. The para-isomer will be the predominant product.[17]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving charring in sulfonation reactions.
Caption: Key pathways in a sulfonation reaction, including desired product formation and side reactions.
References
- 1. chemithon.com [chemithon.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SULPHONATION OF PHENOLS - Patent 1427697 [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents [patents.google.com]
- 8. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 9. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]
- 10. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. asiachmical.com [asiachmical.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Phenol on sulphonation at 100 o C gives a ophenol sulphonic class 12 chemistry CBSE [vedantu.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Removal of Pyridine Byproducts from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pyridine (B92270) byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine from a reaction mixture?
The most prevalent methods for pyridine removal involve its conversion into a more easily separable form. These techniques include:
-
Acidic Wash: This method involves reacting pyridine with a dilute acid to form a water-soluble pyridinium (B92312) salt, which can then be removed through aqueous extraction.[1][2][3]
-
Copper Sulfate (B86663) (CuSO₄) Wash: Pyridine forms a water-soluble complex with copper sulfate, which is then extracted into an aqueous layer.[1][3][4] This method is particularly useful for compounds that are sensitive to acidic conditions.[1][3]
-
Azeotropic Removal: This technique involves the co-evaporation of pyridine with a solvent like toluene (B28343) or heptane.[1][4] The resulting azeotrope has a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[1][4]
-
Distillation: When pyridine is used as a solvent in large quantities, the bulk of it can be removed by distillation under reduced pressure.[1][5]
-
Ion Exchange Resins: For certain applications, particularly in wastewater treatment, ion exchange resins can be used to adsorb pyridine.[6][7]
Q2: My target compound is sensitive to acid. Which pyridine removal method should I use?
If your compound is acid-sensitive, you should avoid using an acidic wash. The recommended alternative is a copper sulfate (CuSO₄) wash, which is effective at removing pyridine under neutral conditions.[1][3] Another option for mildly acid-sensitive compounds is to use a very weak acid, such as a 5-10% aqueous citric acid solution.[1]
Q3: I've performed an acidic wash, but I still see pyridine in my organic layer. What should I do?
If a single acidic wash is insufficient, you can repeat the wash one or two more times to ensure complete removal of the pyridine.[1] It is also crucial to ensure that the aqueous layer is sufficiently acidic (pH < 3) to protonate the pyridine effectively. After the acidic washes, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended to neutralize any remaining acid in the organic layer, followed by a brine wash to remove excess water.[1][5]
Q4: When is azeotropic removal the most appropriate method?
Azeotropic removal is particularly useful for removing trace amounts of pyridine after the bulk has been removed by other means, such as distillation or extraction.[1][4] It is also a good option when your compound is sensitive to both acidic and aqueous conditions. Co-evaporation with toluene is a common and efficient method.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. Instead of vigorous shaking, gently swirl the separatory funnel.[1] |
| Pyridine Remains After Evaporation (When Used as Solvent) | High boiling point of pyridine (115 °C). | First, remove the bulk of the pyridine by distillation under reduced pressure. Then, add a co-solvent like toluene and co-evaporate the mixture to remove the remaining traces. This may need to be repeated multiple times.[1][5] |
| Product is Water-Soluble and Contains Pyridine | The desired product and the pyridine byproduct are both soluble in the aqueous phase. | Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form. Then, attempt extraction with an organic solvent like dichloromethane (B109758) (DCM). Alternatively, anion-exchange chromatography can be employed, where the desired anionic product binds to the column while the neutral pyridine is washed through.[1] |
| Tailing on TLC Plate After Work-up | Residual pyridine in the purified product. | If your compound is a solid, recrystallization from a suitable solvent can be a highly effective final purification step to remove trace amounts of pyridine.[8] For non-solid products, column chromatography can be used, but tailing may occur. Adding a small amount of a base like triethylamine (B128534) to the eluent can help mitigate this issue.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data for common pyridine removal methods.
| Method | Reagent/Solvent | Typical Concentration/Ratio | Boiling Point of Azeotrope (°C) | Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1][4] | N/A | Forms water-soluble pyridinium chloride.[1][4] |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[4] | N/A | Forms a water-soluble copper-pyridine complex.[1][4] |
| Azeotropic Removal | Toluene | 1:1 ratio with remaining pyridine[4] | Pyridine-Toluene: ~110.6 °C[1] | Toluene is an efficient co-solvent for this purpose.[4] |
| Azeotropic Removal | Water | 57% Pyridine / 43% Water[9] | 92.6 °C[1][9] | This is a minimum boiling azeotrope.[1] |
Experimental Protocols
Protocol 1: Dilute Acid Wash
This method is suitable for acid-stable organic compounds.
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[1]
-
Shake the separatory funnel and allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1]
-
Repeat the acid wash one or two more times if necessary.[1]
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1]
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate (CuSO₄) Wash
This method is ideal for compounds that are sensitive to acidic conditions.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Prepare a 10-15% aqueous solution of copper (II) sulfate.[4]
-
In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[3][4]
-
Separate and remove the aqueous layer. Repeat the wash until the aqueous layer no longer shows a significant color change.
-
Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
Visualizations
Caption: Decision tree for selecting a pyridine removal method.
Caption: Experimental workflow for the dilute acid wash method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 6. Sunresin Pyridine Wastewater Treatment [seplite.com]
- 7. Advanced Wastewater Treatment Solutions for Pyridine and Its Derivatives by Sunresin [seplite.com]
- 8. researchgate.net [researchgate.net]
- 9. dwsim.fossee.in [dwsim.fossee.in]
Impact of solvent choice on Pyridine sulfur trioxide reactivity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reactivity of the Pyridine (B92270) sulfur trioxide (Pyridine·SO₃) complex. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Pyridine·SO₃ complex and what is it used for?
The Pyridine·SO₃ complex is a stable, colorless, solid adduct of sulfur trioxide and pyridine.[1] It is primarily used as a mild and versatile sulfonating agent for a variety of organic compounds, including alcohols, phenols, amines, and sensitive heterocyclic substrates.[2] It is also a key reagent in the Parikh-Doering oxidation to convert primary and secondary alcohols to aldehydes and ketones, respectively.[1][3]
Q2: In which solvents is the Pyridine·SO₃ complex soluble?
The Pyridine·SO₃ complex is soluble in polar organic solvents.[1] Common choices include pyridine, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane (B109758) (DCM).[2][3] It reacts with water and is sensitive to moisture.[4][5]
Q3: How does solvent choice impact the reactivity of the Pyridine·SO₃ complex?
Solvent choice is critical as it influences the solubility of reactants, the stability of intermediates, and the overall reaction rate and yield.
-
Polar Aprotic Solvents like DMF, DMSO, and acetonitrile (B52724) are often preferred. They effectively dissolve the complex and the substrates without interfering with the reaction mechanism. Pyridine itself is a polar aprotic solvent and can serve as both the solvent and a reactant/catalyst.[6][7]
-
Less Polar Aprotic Solvents such as dichloromethane (DCM) are also widely used, often in conjunction with another solvent like DMSO in the Parikh-Doering oxidation.[3]
-
Protic Solvents (e.g., alcohols, water) are generally avoided as they can react with the Pyridine·SO₃ complex, leading to its decomposition and undesired side reactions.[4]
Q4: What are the best solvents for the sulfonation of alcohols and phenols?
For the sulfation of alcohols and phenols, polar aprotic solvents are typically the best choice. Pyridine is a very common solvent for these reactions, often used in excess.[8] Acetonitrile and DMF are also effective, particularly in reactions involving more complex substrates like polysaccharides and flavonoids.[2]
Q5: What are the recommended solvents for the Parikh-Doering oxidation?
The Parikh-Doering oxidation is typically carried out in a mixture of DMSO, which acts as the oxidant, and a co-solvent. Dichloromethane (DCM) is the most frequently used co-solvent.[3] Triethylamine or another hindered base is also required. The reaction is known for its mild conditions, often running at temperatures between 0 °C and room temperature.[3]
Troubleshooting Guide
Problem: Low or no yield in my sulfonation reaction.
| Possible Cause | Suggested Solution |
| Poor quality or decomposed Pyridine·SO₃ complex. | The complex is hygroscopic and can degrade upon exposure to moisture, appearing as a deliquescent or discolored solid. This can lead to significantly lower yields (<20%).[9] It is recommended to use a high-purity, white, powdery complex, or to prepare it fresh.[4][9] |
| Presence of water in the solvent or on glassware. | Water reacts with the Pyridine·SO₃ complex. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] If necessary, solvents can be dried over molecular sieves. |
| Inappropriate solvent choice. | The substrate may not be sufficiently soluble in the chosen solvent, or the solvent may be interfering with the reaction. Consider switching to a more polar aprotic solvent like DMF or pyridine to improve solubility and reactivity. |
| Suboptimal reaction temperature. | Some sulfonations require heating to proceed at an appreciable rate. For example, the sulfonation of some substrates in pyridine may require temperatures around 70-90°C.[10] Monitor the reaction by TLC to determine the optimal temperature and time. |
Problem: Formation of unexpected side products.
| Possible Cause | Suggested Solution |
| Reaction with a protic solvent. | If a protic solvent is used, it can be sulfated in competition with the intended substrate. Ensure you are using a polar aprotic solvent. |
| Side reactions in Parikh-Doering oxidation. | In Parikh-Doering oxidations, acidic impurities (like HSO₄⁻) in the commercial Pyridine·SO₃ complex can catalyze side reactions.[11] This can be mitigated by adding an extra equivalent of pyridine to neutralize the acid.[11] Using solvents of low polarity, like DCM, can also help minimize the formation of methylthiomethyl ether byproducts.[12] |
| Substrate degradation. | Harsh reaction conditions (e.g., excessively high temperatures) can lead to the degradation of sensitive substrates.[10] Attempt the reaction at a lower temperature or for a shorter duration. |
Data Presentation
The following table summarizes typical solvents and reported yields for the sulfation of various phenolic substrates using the Pyridine·SO₃ complex. Note that reaction conditions may vary between studies.
| Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenolic Acids | Acetonitrile | 90 | 4-6 | 60-85[10] |
| Phenolic Acids | Pyridine | 70 | 6 | ~70[8] |
| Estradiol | Pyridine | RT | 12 | 84[2] |
| Pregnenolone | Pyridine | RT | 12 | 98[2] |
| Polysaccharides | DMF/Pyridine | 55-100 | 0.25-0.75 | Good to Excellent[2] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonation of a Phenolic Substrate
This protocol describes a general method for the sulfonation of a phenolic compound using Pyridine·SO₃ in pyridine.
Materials:
-
Phenolic substrate
-
Pyridine·SO₃ complex (high purity)
-
Anhydrous Pyridine
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution
-
Dowex 50WX8 (Na⁺ form) resin or similar
-
Methanol
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phenolic substrate in anhydrous pyridine.
-
Addition of Sulfonating Agent: To the stirred solution, add the Pyridine·SO₃ complex portion-wise. The molar ratio of the complex to the phenolic hydroxyl groups should be optimized, but a 3-fold excess per hydroxyl group is a common starting point.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) and stir for several hours (e.g., 6 hours).[8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Purification: Adjust the pH of the solution to 7 with NaOH. Evaporate the solvent under reduced pressure. The resulting residue can be purified by dissolving it in a minimal amount of water and passing it through a column of Dowex 50WX8 (Na⁺ form) resin, eluting with a methanol/water gradient to isolate the sodium salt of the sulfated product.
Protocol 2: Parikh-Doering Oxidation of a Primary Alcohol
This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde.
Materials:
-
Primary alcohol substrate
-
Pyridine·SO₃ complex (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup: To a solution of the primary alcohol in anhydrous DCM, add anhydrous DMSO and the base (e.g., triethylamine, ~3 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of the Pyridine·SO₃ complex (~1.5-2 equivalents) in anhydrous DMSO to the cooled reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Workup: Quench the reaction by adding water. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed.
Caption: Logical relationship between solvent choice and reaction outcome.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lifechempharma.com [lifechempharma.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Stabilizing Pyridine Sulfur Trioxide for Consistent Reaction Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stabilization, and use of Pyridine (B92270) Sulfur Trioxide (SO3·py) to ensure reliable and reproducible reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of Pyridine Sulfur Trioxide (SO3·py) decomposition?
A1: The primary signs of SO3·py decomposition are changes in its physical appearance and loss of reactivity. Fresh, high-quality SO3·py should be a white to off-white, free-flowing crystalline solid.[1][2] Signs of degradation include:
-
Discoloration: A change in color to yellow or brown.
-
Hygroscopic changes: The powder may become clumpy, sticky, or deliquescent (absorb moisture from the air to the point of becoming a liquid).[3]
-
Reduced performance: Inconsistent or lower than expected yields in sulfonation reactions are a strong indicator of reagent degradation.
Q2: How should this compound be properly stored to ensure its stability?
A2: Proper storage is critical for maintaining the stability and reactivity of SO3·py. It is highly sensitive to moisture and temperature.[4][5] The recommended storage conditions are:
-
Temperature: Store in a cool, dry place.[5] Temperatures should not exceed 25°C, with a range of 15-20°C being ideal to prolong shelf life.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[6]
-
Incompatible materials: Store away from strong oxidizing agents, metals, and water.[5]
Q3: What are the main impurities in commercial SO3·py and how do they affect reactions?
A3: A common impurity in commercial SO3·py is pyridine sulfuric acid salt (HSO4-).[7] This acidic impurity can catalyze undesired side reactions, leading to the formation of byproducts and reduced yields in sensitive procedures like the Parikh-Doering oxidation.[7]
Q4: Can I purify SO3·py that has started to degrade?
A4: Yes, a simple purification can be performed, although preparing it fresh is often recommended for critical applications.[8] A general purification method involves washing the solid with a small amount of carbon tetrachloride (CCl4) followed by water to remove traces of pyridine sulfate (B86663), and then thoroughly drying it over a desiccant like phosphorus pentoxide (P2O5).[8] However, it is crucial to note that SO3·py is sensitive to many solvents and can decompose if not handled correctly.[8]
Q5: How can I assess the purity of my SO3·py?
A5: The purity of SO3·py can be assessed using several analytical methods:
-
Titration: A potentiometric titration method can be used to determine the active sulfur trioxide content and quantify the amount of sulfuric acid present as an impurity.[9]
-
Spectroscopy:
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Reaction Yields | Degraded SO3·py: The reagent has been exposed to moisture or high temperatures. | • Visually inspect the SO3·py for discoloration or clumping. • Use a fresh batch of reagent or purify the existing stock. • Ensure the reaction is performed under strictly anhydrous conditions. |
| Incorrect Stoichiometry: Inaccurate measurement of reagents. | • Accurately weigh the SO3·py and substrate. • Consider titrating the SO3·py to determine the exact active SO3 content. | |
| Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed efficiently or too high, causing decomposition. | • Optimize the reaction temperature. Many sulfonation reactions with SO3·py are conducted at temperatures ranging from 0°C to 80°C.[13] | |
| Formation of Unwanted Side Products | Presence of Acidic Impurities: Pyridine sulfuric acid in the SO3·py can catalyze side reactions. | • Neutralize the acidic impurity by adding a small amount of extra pyridine to the reaction mixture.[7] • Purify the SO3·py before use. |
| Reaction with Solvent: The solvent may be reacting with the SO3·py or the substrate. | • Choose an inert solvent that is compatible with the reaction conditions. | |
| Reaction Fails to Initiate | Poor Quality SO3·py: The reagent is significantly degraded. | • Replace with a new, high-quality batch of SO3·py. |
| Low Reaction Temperature: The activation energy for the reaction is not being met. | • Gradually increase the reaction temperature while monitoring the reaction progress by TLC or other appropriate methods. | |
| Difficult Product Purification | Residual Pyridine: Pyridine can be challenging to remove from the final product. | • Attempt to remove residual pyridine by forming an azeotrope with toluene (B28343) or heptane (B126788) under reduced pressure.[13] • Use a phase separation with a suitable solvent like ethyl acetate (B1210297) to extract the product.[13] |
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove impurities such as pyridine sulfate from commercial or aged SO3·py.
Materials:
-
This compound (SO3·py)
-
Carbon Tetrachloride (CCl4), anhydrous
-
Deionized water, ice-cold
-
Phosphorus pentoxide (P2O5)
-
Buchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
In a fume hood, wash the solid SO3·py with a small volume of anhydrous CCl4.
-
Quickly filter the solid using a Buchner funnel.
-
Wash the filtered solid with a small amount of ice-cold deionized water to remove pyridine sulfate.
-
Immediately transfer the washed solid to a vacuum desiccator containing P2O5.
-
Dry the SO3·py under high vacuum until it is a fine, free-flowing powder.
-
Store the purified reagent in a tightly sealed container under an inert atmosphere.
Note: This procedure should be performed quickly to minimize exposure to moisture.
Protocol 2: General Procedure for Sulfonation of an Alcohol
Objective: To introduce a sulfate group onto an alcohol using SO3·py.
Materials:
-
Alcohol substrate
-
Purified this compound (SO3·py)
-
Anhydrous pyridine
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Temperature control system (e.g., ice bath, oil bath)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.
-
Dissolve the alcohol substrate in the anhydrous solvent.
-
In a separate flask, dissolve or suspend the SO3·py in anhydrous pyridine.
-
Cool the solution of the alcohol to the desired reaction temperature (typically 0°C to room temperature).
-
Slowly add the SO3·py solution/suspension to the alcohol solution with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of a suitable salt.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product using a suitable method such as recrystallization or column chromatography.
Visualizations
Sulfonation Reaction Pathway
Caption: General reaction pathway for the sulfonation of an alcohol using SO3·py.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving SO3·py.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sulphur Trioxide-Pyridine Complex | Properties, Uses, Safety, Supplier in China - Expert Chemical Manufacturer [pipzine-chem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Pyridine - Sulfur Trioxide Complex | 26412-87-3 | TCI AMERICA [tcichemicals.com]
- 7. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. This compound(26412-87-3) 13C NMR [m.chemicalbook.com]
- 11. Spectroscopic investigations and computational study of sulfur trioxide–pyridine complex - IR@RGCB [rgcb.sciencecentral.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulfonating Agents: Pyridine Sulfur Trioxide in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of Pyridine (B92270) sulfur trioxide with other commonly employed sulfonating agents, supported by experimental data to inform your selection process.
The introduction of a sulfonic acid group (-SO₃H) into a molecule can profoundly alter its physicochemical properties, enhancing water solubility, modulating biological activity, and providing a handle for further chemical transformations.[1][2] Pyridine sulfur trioxide (Py·SO₃) is a versatile and mild sulfonating agent, but its performance relative to more aggressive reagents like oleum (B3057394) and chlorosulfonic acid, or other complexes like sulfur trioxide dimethylformamide (SO₃·DMF), warrants a detailed examination.
Performance Comparison of Sulfonating Agents
The choice of sulfonating agent hinges on a balance of reactivity, selectivity, and substrate tolerance. While highly reactive agents may offer faster reaction times, they often suffer from lower selectivity and can lead to undesired side products or degradation of sensitive substrates.[3]
Key Performance Indicators:
-
Yield: The efficiency of the conversion of the starting material to the desired sulfonated product.
-
Regioselectivity: The preference for sulfonation at a specific position on a molecule, particularly relevant for aromatic compounds.
-
Chemoselectivity: The ability to sulfonate a specific functional group in the presence of other reactive sites.
-
Reaction Conditions: The temperature, time, and solvent required for the reaction, which can impact energy consumption and substrate stability.
-
Handling and Safety: The practical considerations of working with corrosive, toxic, or unstable reagents.
The following tables summarize available quantitative data for the performance of various sulfonating agents on different substrates.
Table 1: Sulfonation of Methyl Esters Synthesized from Used Cooking Oil [4][5]
| Sulfonating Agent | Molar Ratio (Agent:ME) | Temperature (°C) | Time (h) | Maximum Yield (%) |
| Chlorosulfonic Acid (CSA) | 1.2:1 | 70 | 3 | 88.2 |
| Sodium Bisulfite (NaHSO₃) | 1.2:1 | 90 | 3 | 79.4 |
Table 2: Sulfonation of Aromatic Compounds
| Substrate | Sulfonating Agent | Reaction Conditions | Product(s) | Yield (%) | Regioselectivity (ortho:meta:para) | Reference |
| Toluene | H₂SO₄/TFAA | 10°C, 10 min | Toluenesulfonic acid | 100 | 2.4 : 0 : 97.6 | [6] |
| Toluene | [Dsim]Cl | - | p-Toluenesulfonic acid | >99 | - : - : >99 | [7][8][9] |
| Toluene | Pure H₂SO₄ | - | Toluenesulfonic acid | - | - : 6 : 94 | [7][8] |
| Aniline | Bis(trimethylsilyl) sulfate | 160-170°C | Sulfanilic acid | 65 | - | [10] |
| Dimethylaniline | Bis(trimethylsilyl) sulfate | 160-170°C | Dimethylanilinesulfonic acid | 79 | - | [10] |
| Anisole | Bis(trimethylsilyl) sulfate | 125-170°C, 2h | Anisolesulfonic acid | 78 | - | [10] |
| Nitrobenzene | SO₃ in microreactor | 40°C, 1.8 s | m-Nitrobenzenesulfonic acid | 88 | - | [11] |
| Nitrobenzene | 65% Oleum | - | m-Nitrobenzenesulfonic acid | 91 | - | [11] |
In-depth Look at Common Sulfonating Agents
This compound (Py·SO₃)
This compound is a stable, white to off-white crystalline solid formed from the reaction of pyridine and sulfur trioxide.[12] It is considered a mild and selective sulfonating agent, making it particularly suitable for substrates sensitive to strong acids or high temperatures.[3][13]
Advantages:
-
Mild Reaction Conditions: Reactions can often be carried out at or below room temperature, preserving sensitive functional groups.[14]
-
High Selectivity: Generally provides good regioselectivity, particularly for the sulfonation of heterocyclic compounds.[3]
-
Ease of Handling: As a stable solid, it is easier and safer to handle compared to fuming sulfuric acid or neat sulfur trioxide.[12]
Limitations:
-
Moderate Reactivity: May require longer reaction times or elevated temperatures for less reactive substrates.[15]
-
Purification Challenges: Removal of pyridine byproducts can sometimes be challenging.[2]
Oleum (Fuming Sulfuric Acid)
Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[1][16] It is a powerful sulfonating agent used extensively in industrial processes.[17][18]
Advantages:
-
High Reactivity: Allows for rapid sulfonation of a wide range of organic compounds.[17][18]
-
Cost-Effective: Relatively inexpensive and readily available for large-scale production.
Limitations:
-
Harsh Conditions: Reactions are highly exothermic and often require careful temperature control to avoid side reactions and charring.[15]
-
Low Selectivity: Can lead to the formation of multiple isomers and sulfone byproducts.[3]
-
Corrosive and Hazardous: Extremely corrosive and hazardous to handle, requiring specialized equipment and safety precautions.[17]
Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a strong and versatile sulfonating agent.[19][20] It can be used for both sulfonation and chlorosulfonation, depending on the reaction conditions.[21]
Advantages:
-
High Reactivity: More reactive than sulfuric acid and can sulfonate a wide variety of substrates.[20][22]
-
Versatility: Can be used to produce both sulfonic acids and sulfonyl chlorides.[19]
Limitations:
-
Corrosive and Hazardous: Highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[20]
-
Byproduct Formation: Generates HCl as a byproduct, which may need to be neutralized or removed.[23]
-
Potential for Side Reactions: Can lead to chlorination as a side reaction.
Sulfur Trioxide Dimethylformamide (SO₃·DMF)
Similar to Py·SO₃, the SO₃·DMF complex is a milder sulfonating agent that offers good selectivity.
Advantages:
-
Mild and Selective: Suitable for sulfating sensitive molecules like phenols and phenolic acids.[24]
-
Alternative to Py·SO₃: Can be a suitable alternative when pyridine-related workup issues are a concern.
Limitations:
-
Moderate Reactivity: Similar to Py·SO₃, it may not be suitable for all substrates.
Experimental Protocols
General Protocol for Aromatic Sulfonation using this compound
This protocol describes a general procedure for the sulfonation of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate
-
This compound complex
-
Anhydrous pyridine
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in anhydrous pyridine in a clean, dry round-bottom flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the this compound complex portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Let the reaction warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash with dichloromethane (B109758) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to ~9-10 with a 1 M NaOH solution and wash again with dichloromethane.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonated product.
General Protocol for Sulfonation using Chlorosulfonic Acid[21]
Materials:
-
Heterocyclic compound (e.g., Benzo[b]thiophene)
-
Chlorosulfonic acid
-
Chloroform (B151607) (or other inert solvent)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the heterocyclic compound in chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly and dropwise, add chlorosulfonic acid to the stirred solution.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the sulfonated product.
General Protocol for Oleum Sulfonation[17][18]
Materials:
-
Substrate (e.g., cholyl phenyl carbonate chloride)
-
Oleum (e.g., 25% SO₃)
-
Ice bath
-
Oil bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, place the oleum and chill it in an ice bath.
-
Rapidly add the substrate to the chilled oleum with stirring.
-
Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100°C) for the required time (e.g., 70 minutes). Note any gas evolution.
-
Monitor the reaction for completion (e.g., by NMR analysis).
-
After cooling, carefully add water to decrease the viscosity.
-
Slowly neutralize the solution with a base (e.g., anhydrous sodium carbonate) to the desired pH.
-
The product can then be isolated, for example, by drying the resulting slurry.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of electrophilic aromatic sulfonation.
Caption: A typical experimental workflow for a sulfonation reaction.
Conclusion
The selection of a sulfonating agent is a multifaceted decision that requires careful consideration of the substrate's reactivity, the desired selectivity, and practical aspects of handling and safety. This compound stands out as a mild and selective reagent, ideal for complex molecules and those containing sensitive functional groups. In contrast, traditional agents like oleum and chlorosulfonic acid offer high reactivity for less sensitive substrates and large-scale industrial applications, albeit with significant safety and selectivity trade-offs. The SO₃·DMF complex provides a valuable alternative to Py·SO₃. By understanding the relative strengths and weaknesses of each agent, researchers can make informed choices to optimize their synthetic strategies and achieve their desired outcomes efficiently and safely.
References
- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cookin… [ouci.dntb.gov.ua]
- 5. citedrive.com [citedrive.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. afinitica.com [afinitica.com]
- 11. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 12. Page loading... [wap.guidechem.com]
- 13. lifechempharma.com [lifechempharma.com]
- 14. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 18. CA2002640A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 19. globalspec.com [globalspec.com]
- 20. macro.lsu.edu [macro.lsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. chemithon.com [chemithon.com]
- 24. mdpi.com [mdpi.com]
Monitoring the Progress of Pyridine SO3 Reactions: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise monitoring of the pyridine (B92270) SO3 reaction, a common sulfonation process, is critical for ensuring reaction completion, optimizing yield, and minimizing impurities.[1][2] This guide provides a comparative overview of key analytical methods used to monitor the reaction, with a focus on their performance, experimental protocols, and data presentation.
Comparison of Analytical Methods
Several analytical techniques can be employed to monitor the sulfonation reaction involving the pyridine SO3 complex. The choice of method often depends on the specific requirements of the analysis, such as the need for real-time monitoring, the level of quantitative accuracy required, and the available instrumentation. The primary methods include Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.
| Analytical Method | Principle | Application in Reaction Monitoring | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, identifying functional groups. | Tracks the disappearance of starting material C-H bonds and the appearance of S=O stretching vibrations from the sulfonic acid group.[3][4] | Fast, non-destructive, and suitable for in-situ monitoring.[5] | Can be difficult to quantify without careful calibration; overlapping peaks can complicate analysis. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Monitors the shift in proton (¹H NMR) and carbon (¹³C NMR) signals of the pyridine ring upon complexation and subsequent reaction.[6][7] | Highly specific, provides structural confirmation of products and intermediates, and can be quantitative (qNMR).[6] | Higher equipment cost, longer analysis time compared to FTIR, and may require deuterated solvents. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Quantifies the concentration of reactants, products, and byproducts over time.[8][9] | Highly sensitive and accurate for quantitative analysis, excellent for separating complex mixtures.[10] | Requires method development, not ideal for real-time monitoring, and can be destructive to the sample. |
| Potentiometric Titration | Measures the change in potential of a solution to determine the concentration of a substance. | Quantifies the amount of active SO3 in the complex or the consumption of the acidic reagent.[11] | Simple, inexpensive, and provides accurate quantification of the active reagent.[11] | Not suitable for monitoring the formation of specific products, only the consumption of the reagent. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate monitoring of the pyridine SO3 reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : For in-situ monitoring, an attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel. For offline analysis, a small aliquot of the reaction mixture is withdrawn at specific time points. If the sample is concentrated, it can be diluted in a suitable solvent that does not have interfering peaks in the regions of interest (e.g., chlorinated solvents).
-
Instrumentation : An FTIR spectrometer equipped with a DTGS or MCT detector is typically used.
-
Data Acquisition : Spectra are collected in the mid-IR range (4000-400 cm⁻¹). Key peaks to monitor include the pyridine ring vibrations and the characteristic S=O stretching bands of the sulfonic acid group, which typically appear around 1153 cm⁻¹ and 1022 cm⁻¹.[4]
-
Data Analysis : The reaction progress is monitored by observing the decrease in the intensity of reactant peaks and the increase in the intensity of product peaks. For quantitative analysis, a calibration curve can be constructed using standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : An aliquot of the reaction mixture is taken at different time intervals and quenched if necessary. The sample is then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). An internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trimethylbenzene) is added for quantitative analysis (qNMR).[6]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, the chemical shifts and integration of the aromatic protons on the pyridine ring and the product are monitored.
-
Data Analysis : The conversion of the starting material to the product is calculated by comparing the integration of characteristic peaks of the reactant and product relative to the internal standard.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Samples are taken from the reaction at various times, and the reaction is quenched (e.g., by dilution with the mobile phase). The samples may need to be filtered before injection to remove particulate matter.
-
Chromatographic Conditions :
-
Column : A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.[12]
-
Flow Rate : Typically 1.0 mL/min.[8]
-
Detection : UV detection at a wavelength where both the reactant and product absorb (e.g., 220-260 nm).[8]
-
-
Standard Preparation : Standard solutions of the starting material and the purified product are prepared at known concentrations to create a calibration curve for quantification.
-
Data Analysis : The concentration of the reactant and product in each sample is determined from the calibration curve based on their peak areas.
Potentiometric Titration
-
Principle : This method is used to determine the concentration of active sulfur trioxide in the pyridine-SO3 complex. The complex is hydrolyzed, and the resulting sulfuric acid is titrated with a standardized base.[11]
-
Sample Preparation : A known weight of the pyridine-SO3 complex is dissolved in a suitable solvent.
-
Titration : The solution is titrated with a standardized solution of sodium hydroxide (B78521) using a pH meter or an autotitrator to detect the endpoint.
-
Calculation : The amount of active SO3 is calculated from the volume of titrant used to reach the equivalence point. This method is more suited for quality control of the starting material rather than real-time reaction monitoring.[13]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing these analytical methods effectively.
Caption: General workflow for monitoring Pyridine SO3 reaction progress.
This guide provides a foundational understanding of the analytical methods available for monitoring the pyridine SO3 reaction. The selection of the most appropriate technique will depend on the specific goals of the study, available resources, and the desired level of detail in the analysis. For robust process development and quality control, a combination of these methods is often employed to gain a comprehensive understanding of the reaction dynamics.
References
- 1. chemithon.com [chemithon.com]
- 2. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In situ sulfonation of alkyl benzene self-assembled monolayers: product distribution and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyridine sulfur trioxide(26412-87-3) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. 3-Pyridinesulfonic acid | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and TLC Analysis of Sulfonation Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The analysis of sulfonation reaction products is a critical step in various fields, including drug development and materials science. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: HPLC vs. TLC for Sulfonation Product Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure forces a liquid mobile phase through a packed column (stationary phase) for separation. | A mobile phase ascends a thin layer of adsorbent material on a plate via capillary action.[1] |
| Resolution | High to very high, capable of separating complex mixtures and isomers.[2] | Lower resolution, generally suitable for simpler mixtures.[1] |
| Analysis Time | Typically 5-30 minutes per sample.[3] | Can be faster for multiple samples run simultaneously (5-20 minutes).[3] |
| Quantification | Highly accurate and precise quantitative analysis. | Primarily qualitative, though semi-quantitative analysis is possible with densitometry.[1] |
| Sensitivity | High sensitivity, with low limits of detection (LOD) and quantification (LOQ). | Lower sensitivity compared to HPLC. |
| Cost | Higher initial instrument cost and ongoing operational costs.[3] | Lower equipment cost and less expensive consumables.[3] |
| Throughput | Automated systems can handle a large number of samples sequentially. | Multiple samples can be analyzed on a single plate, offering high throughput for screening.[1] |
Quantitative Performance Data
The following tables summarize typical quantitative data for the analysis of sulfonated compounds using HPLC and TLC, compiled from various studies.
Table 1: HPLC Analysis of Sulfonated Compounds - Retention Times
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| p-Phenol Sulfonic Acid | C18 | Methanol (B129727):Water (40:60) | 1.0 | Not specified |
| 2-Naphthol-6-Sulfonic Acid | C18 | Methanol:Water (40:60) | 1.0 | Not specified |
| Sulfacetamide Sodium | C18 | Methanol:Water (60:40, v/v) | 1.0 | 4.3 |
| Sulfanilamide | C18 | Methanol:Water (60:40, v/v) | 1.0 | 3.1 |
| Dapsone | C18 | Methanol:Water (60:40, v/v) | 1.0 | 6.0 |
Data compiled from multiple sources.[4][5]
Table 2: TLC and HPLC Method Validation Parameters for Sulfonamides
| Parameter | HPLC | TLC-Spectrodensitometry |
| Linearity Range | ||
| Sulfacetamide Sodium | 2.5-45 µg/mL | 0.5-2 µ g/band |
| Sulfanilamide | 2.5-50 µg/mL | 0.5-3.5 µ g/band |
| Dapsone | 1-8 µg/mL | 0.2-1.6 µ g/band |
| LOD | 34.5–79.5 µg/kg | Not Specified |
| LOQ | 41.3–89.9 µg/kg | Not Specified |
| Recovery (%) | 79.3–114.0% | 99.74-99.98% |
| RSD (%) | 2.7–14.9% | 1.06-1.54% |
Data for sulfonamides, compiled from multiple sources.[5][6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general procedure for the analysis of sulfonation reaction products. Optimization of the mobile phase, stationary phase, and gradient may be required for specific applications.
-
Sample Preparation:
-
Accurately weigh and dissolve the sulfonation reaction mixture in a suitable solvent (e.g., a mixture of water and the organic solvent used in the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample to a concentration within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfonated compounds.[4][5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the sulfonated product and starting material absorb, often around 254 nm or 273 nm.[5]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, sulfonated product, and any byproducts based on their retention times.
-
Quantify the components by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
-
Thin-Layer Chromatography (TLC) Protocol
TLC is a valuable tool for rapid, qualitative monitoring of sulfonation reactions.
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in a volatile solvent.
-
-
TLC Plate and Mobile Phase Selection:
-
Stationary Phase: Silica gel 60 F254 plates are a common choice.
-
Mobile Phase: The choice of eluent depends on the polarity of the compounds. A mixture of a nonpolar solvent (e.g., chloroform (B151607) or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is often used.[5] The polarity of the mobile phase should be adjusted to achieve good separation of the spots.
-
-
Development:
-
Spot the dissolved sample onto the baseline of the TLC plate using a capillary tube.
-
Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under UV light (254 nm). Sulfonated aromatic compounds often appear as dark spots.
-
Staining with a suitable reagent (e.g., potassium permanganate (B83412) or p-anisaldehyde) can be used for compounds that are not UV-active.
-
-
Data Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the Rf values of the spots to those of the starting material and expected product to monitor the progress of the reaction.
-
Visualization of Analytical Workflows
Caption: General workflow from sulfonation reaction to data analysis.
Caption: Decision tree for selecting between HPLC and TLC.
Conclusion
Both HPLC and TLC are powerful techniques for the analysis of sulfonation reaction products, each with its own set of advantages and disadvantages. HPLC is the method of choice for accurate and precise quantitative analysis, offering high resolution and sensitivity.[7] In contrast, TLC is a simple, cost-effective, and high-throughput method ideal for rapid qualitative screening and monitoring the progress of reactions.[1] The choice between these two techniques will ultimately depend on the specific analytical requirements of the researcher, including the need for quantitative data, the complexity of the sample mixture, and budgetary constraints. In many research settings, TLC is used as a preliminary screening tool, with HPLC being employed for the final, detailed analysis and quantification of the sulfonation products.
References
- 1. pharmdecks.com [pharmdecks.com]
- 2. researchgate.net [researchgate.net]
- 3. imgroupofresearchers.com [imgroupofresearchers.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative NMR (qNMR) for Purity Assessment of Pyridine SO₃: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of purity for reagents like the Pyridine (B92270) Sulfur Trioxide (Pyridine SO₃) complex is critical for reaction reproducibility and quality control. This guide provides an objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and other analytical techniques for assessing the purity of Pyridine SO₃, supported by experimental protocols and data.
Comparison of Analytical Methods for Purity Assessment
Quantitative NMR has emerged as a powerful primary analytical method for purity determination, offering distinct advantages over traditional chromatographic and titrimetric techniques.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][3] This allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself, a significant advantage over methods like HPLC that require compound-specific response factors.[4]
Below is a comparative summary of common methods for the purity assessment of a Pyridine SO₃ product.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titrimetry |
| Principle | Signal integration is directly proportional to the molar amount of nuclei.[5] | Separation based on differential partitioning between mobile and stationary phases. | Chemical reaction with a standardized titrant. |
| Quantification | Absolute quantification using a single internal standard of known purity.[3] | Relative quantification based on area percentage or external calibration with a specific reference standard.[6] | Quantification of active SO₃ content via hydrolysis and acid-base titration.[7] |
| Specificity | High; provides structural confirmation of analyte and impurities simultaneously. | High; excellent separation of structurally similar impurities.[6] | Low; measures total acidic or basic components, cannot distinguish specific impurities. |
| Sample Prep | Simple; accurate weighing of sample and internal standard, followed by dissolution.[8] | More complex; requires mobile phase preparation, filtration, and method development.[6] | Moderate; involves hydrolysis steps, potentially under reflux.[7] |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 15-45 minutes per sample). | Can be time-consuming due to reaction and titration steps. |
| Destructive? | No, the sample can be recovered and used for other analyses.[3][9] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Primary Method? | Yes, recognized by pharmacopeias (e.g., USP).[1][10] | No, it is a relative method requiring a reference standard. | Yes, for specific functional groups. |
| Typical Purity (%) | 99.1 ± 0.2% | 99.3 ± 0.4% | 98.8 ± 0.5% |
| RSD (%) | < 1% | < 2% | < 2% |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
This protocol details the procedure for determining the purity of a Pyridine SO₃ complex using ¹H qNMR with an internal standard.
a. Materials and Equipment:
-
Pyridine SO₃ sample
-
Internal Standard (IS): Maleic acid (or other suitable standard with high purity and non-overlapping signals)
-
Deuterated Solvent: Deuterium oxide (D₂O)
-
NMR Spectrometer (≥400 MHz preferred for better signal dispersion)[1]
-
5 mm NMR tubes
-
Analytical balance (accurate to ±0.01 mg)
b. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the Pyridine SO₃ complex directly into a tared vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the vial until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
c. NMR Data Acquisition:
-
Pulse Program: Standard single-pulse (e.g., Bruker 'zg30')
-
Pulse Angle: 30° (to reduce relaxation delay time)
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and internal standard signals (typically 30-60 seconds for accurate quantification).[1]
-
Acquisition Time (AQ): ≥ 3 seconds
-
Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for integrated peaks).[11]
-
Temperature: 298 K (regulated)
d. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the Pyridine SO₃ analyte (e.g., protons on the pyridine ring) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity of the Pyridine SO₃ complex using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte, I_IS : Integral areas of the analyte and internal standard signals.
-
N_analyte, N_IS : Number of protons for the respective integrated signals.
-
MW_analyte, MW_IS : Molecular weights of the analyte and internal standard.
-
m_analyte, m_IS : Masses of the analyte and internal standard.
-
P_IS : Purity of the internal standard (e.g., 99.9%).
-
Alternative Method: HPLC Protocol Outline
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.[6]
Visualizing the qNMR Workflow
The following diagram illustrates the logical workflow for determining the purity of Pyridine SO₃ using the qNMR method.
Caption: Workflow for Pyridine SO₃ purity assessment by qNMR.
Fundamental Principles: qNMR vs. HPLC
The core difference between qNMR and HPLC lies in their quantification principles. qNMR relies on a universal property of atomic nuclei, while HPLC depends on a compound-specific response to a detector.
Caption: qNMR vs. HPLC quantification principles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to Titrimetric Methods for Determining Active SO3 Content
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of active sulfur trioxide (SO3) content is crucial in various fields, including pharmaceutical development, chemical manufacturing, and environmental monitoring. Titrimetric methods offer a reliable and cost-effective approach for this analysis. This guide provides a detailed comparison of the most common titrimetric methods, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Titrimetric Methods
A summary of the key performance characteristics of the primary titrimetric methods for determining active SO3 (as sulfate (B86663) or sulfite) is presented below.
| Method | Principle | Typical Application | Advantages | Disadvantages | Accuracy/Precision |
| Barium Perchlorate (B79767) Titration | Direct titration of sulfate with barium perchlorate, typically in an alcohol-water solvent, using an indicator like Thorin. | Determination of sulfate in various samples, including atmospheric and industrial hygiene analysis. | Relatively simple and direct.[1] | Endpoint can be subjective; sensitive to pH and solvent concentration[1]; interferences from several cations and anions.[1] | Good precision is achievable with careful control of parameters. |
| Indirect EDTA Titration | Precipitation of sulfate as barium sulfate with a known excess of a barium salt, followed by back-titration of the excess barium with EDTA.[2][3][4][5][6] | Determination of sulfate in water and other aqueous samples.[2][3][4][5][6] | Sharp and clear endpoint; less subjective than colorimetric indicators.[4] | More time-consuming due to the precipitation step.[4] | Standard deviation of <0.5% has been reported.[4] |
| Iodometric Titration | For sulfite (B76179) (SO3^2-), a direct titration with a standardized potassium iodide-iodate solution where liberated iodine reacts with the sulfite. A back-titration method can also be used. | Measurement of sulfite in aqueous samples like boiler water and industrial effluents.[7][8][9] | Well-established and reliable for sulfite determination.[7][8][9] | Susceptible to interference from other oxidizing or reducing agents[10][11]; sulfite is prone to air oxidation.[11] | Individual analyst precision can range from 0.7% to 3.6% standard deviation.[10] |
| Potentiometric Titration | The endpoint is determined by measuring the change in potential of an electrode as a function of the titrant volume. | Determination of active SO3 in specific matrices like organic complexes or non-aqueous solutions. | Objective endpoint determination; suitable for colored or turbid solutions. | Requires a potentiometer and appropriate ion-selective electrodes. | High accuracy and precision have been reported for specific applications. |
Experimental Protocols
Detailed methodologies for the key titrimetric methods are provided below.
Barium Perchlorate Titration with Thorin Indicator
This method is based on the direct titration of sulfate ions with a standard solution of barium perchlorate in a mixed alcohol-water solvent. Thorin is used as an indicator, which forms a colored complex with barium ions at the endpoint.
Reagents:
-
Standard Barium Perchlorate Solution (0.01 N)
-
Thorin Indicator Solution (0.2% w/v in water)[12]
-
Isopropanol (B130326), analytical grade
-
Perchloric Acid (for pH adjustment)
-
Pipette a known volume of the sample solution into an Erlenmeyer flask.
-
Add a sufficient volume of isopropanol to achieve a final concentration of 70-90% (v/v) alcohol.[1]
-
Adjust the apparent pH of the solution to between 2.5 and 4.0 using perchloric acid.[1]
-
Add 2-3 drops of Thorin indicator solution. The solution should be yellow.
-
Titrate with the standard barium perchlorate solution with constant stirring.
-
The endpoint is reached when the color changes from yellow to a stable pink or orange-pink.
-
Perform a blank titration using deionized water in place of the sample and subtract the blank volume from the sample titration volume.
Indirect EDTA Titration
This method involves the precipitation of sulfate ions as barium sulfate (BaSO4) by adding a known excess of a standard barium chloride solution. The unreacted excess of barium ions is then determined by a back-titration with a standard solution of ethylenediaminetetraacetic acid (EDTA).[2][3][4][5][6]
Reagents:
-
Standard Barium Chloride Solution (0.05 M)
-
Standard EDTA Solution (0.05 M)
-
Ammonia (B1221849) Buffer Solution (pH 10)
-
Eriochrome Black T (EBT) Indicator
Procedure:
-
Pipette a known volume of the sample solution into a beaker.
-
Acidify the sample with a few drops of dilute hydrochloric acid.
-
Heat the solution to boiling and add a known excess of the standard barium chloride solution while stirring to precipitate barium sulfate.
-
Allow the precipitate to digest by keeping the solution hot for about one hour.
-
Cool the solution and filter the barium sulfate precipitate. Wash the precipitate with small portions of deionized water.
-
To the combined filtrate and washings, add the ammonia buffer to adjust the pH to approximately 10.
-
Add a small amount of EBT indicator.
-
Titrate the excess barium ions with the standard EDTA solution until the color changes from wine red to blue.
Iodometric Titration for Sulfite (Back-Titration Method)
This method is suitable for the determination of sulfite (SO3^2-). A known excess of a standard iodine solution is added to the sample, which oxidizes the sulfite to sulfate. The unreacted iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.[7]
Reagents:
-
Standard Iodine Solution (0.1 N)
-
Standard Sodium Thiosulfate Solution (0.1 N)
-
Starch Indicator Solution (1% w/v)
-
Dilute Hydrochloric Acid
Procedure: [7]
-
Pipette a known volume of the sample solution into an Erlenmeyer flask.
-
Add a measured, excess volume of the standard iodine solution.
-
Acidify the solution with dilute hydrochloric acid.
-
Allow the reaction to go to completion (a few minutes).
-
Titrate the excess iodine with the standard sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears.
-
Perform a blank titration with deionized water instead of the sample. The difference in the volume of sodium thiosulfate used for the blank and the sample is used to calculate the sulfite concentration.
Visualizing the Workflow
A general workflow for a titrimetric analysis is depicted below, illustrating the key steps from sample preparation to endpoint determination.
Caption: General workflow of a titrimetric analysis.
The logical relationship for selecting a suitable titrimetric method based on the analyte (sulfate or sulfite) and sample characteristics is outlined in the following diagram.
Caption: Decision tree for selecting a titrimetric method.
References
- 1. datapdf.com [datapdf.com]
- 2. edta titration method: Topics by Science.gov [science.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Sulfate in Water by Indirect EDTA Titration | Semantic Scholar [semanticscholar.org]
- 6. ERIC - EJ829540 - Quantitative Analysis of Sulfate in Water by Indirect EDTA Titration, Journal of Chemical Education, 2008-Sep [eric.ed.gov]
- 7. cdn.hach.com [cdn.hach.com]
- 8. images.hach.com [images.hach.com]
- 9. aquaanalytics-tekhnika.ru [aquaanalytics-tekhnika.ru]
- 10. NEMI Method Summary - 4500-SO32- B [nemi.gov]
- 11. galgo.co.uk [galgo.co.uk]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Spectroscopic Comparison of Starting Materials and Sulfonated Products
In the realm of drug development and chemical synthesis, the successful transformation of a starting material to its sulfonated product is a critical step that requires rigorous verification. Spectroscopic techniques provide a powerful, non-destructive means to confirm this conversion and assess the purity of the resulting compound. This guide offers a comparative analysis of a starting material and its sulfonated product, utilizing fundamental spectroscopic methods.
The introduction of a sulfonic acid group (-SO₃H) into a molecule significantly alters its electronic and structural environment, leading to distinct and predictable changes in its spectroscopic signature. By comparing the spectra of the starting material and the product, researchers can unequivocally confirm the success of the sulfonation reaction.
Spectroscopic Data Comparison: A Clear Distinction
The following table summarizes the key differences observed in the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) data between a generic aromatic starting material and its sulfonated product.
| Spectroscopic Technique | Starting Material (e.g., Aromatic Compound) | Sulfonated Product (e.g., Aryl Sulfonic Acid) | Key Indicators of Successful Sulfonation |
| IR Spectroscopy (cm⁻¹) | C-H stretches (aromatic): ~3100-3000C=C stretches (aromatic): ~1600-1450 | ~3400-2400 (broad, O-H stretch of -SO₃H) ~1350-1340 (asymmetric S=O stretch) ~1170-1120 (symmetric S=O stretch) C-H stretches (aromatic): ~3100-3000C=C stretches (aromatic): ~1600-1450 | Appearance of a broad O-H band and two strong S=O stretching bands.[1][2] |
| ¹H NMR (ppm) | Aromatic protons in their original chemical environment. | Downfield shift of aromatic protons, particularly those ortho to the newly introduced -SO₃H group, due to its electron-withdrawing nature.[3][4][5] | A noticeable change in the chemical shifts and splitting patterns of the aromatic protons. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the starting material's molecular weight. | Molecular ion peak corresponding to the molecular weight of the sulfonated product (Starting Material MW + 80). | An increase in the molecular weight by approximately 80 amu, corresponding to the addition of an SO₃ group.[1] |
| Mass Spec Fragmentation | Fragmentation pattern characteristic of the starting material's structure. | Characteristic loss of SO₂ (64 amu) or SO₃ (80 amu) from the molecular ion.[6][7] | Observation of fragment ions corresponding to [M-SO₂]⁺ or [M-SO₃]⁺. |
Visualizing the Transformation Workflow
The following diagram illustrates the logical workflow from the initial starting material through the sulfonation reaction to the final spectroscopic analysis and product confirmation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for a sulfonation reaction and subsequent spectroscopic analysis.
1. General Protocol for Aromatic Sulfonation
This protocol describes a general procedure for the sulfonation of an aromatic compound using concentrated sulfuric acid.
Materials:
-
Aromatic starting material (1.0 eq)
-
Concentrated sulfuric acid (98%, 3.0-5.0 eq)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Heating mantle or oil bath
-
Sodium chloride (NaCl)
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the aromatic starting material.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 2-6 hours), monitoring the reaction progress by a suitable method like TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold deionized water.
-
Precipitate the sulfonated product by adding sodium chloride to the aqueous solution ("salting out").[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a cold, saturated sodium chloride solution.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the purified sulfonated product.[1]
-
Dry the purified product in a vacuum oven.
2. Protocol for Spectroscopic Analysis
a) Infrared (IR) Spectroscopy:
-
Prepare a sample of the starting material and the purified sulfonated product. For solid samples, this is typically done by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the IR spectrum for each sample over the range of 4000-400 cm⁻¹.
-
Compare the two spectra, looking for the disappearance of characteristic peaks of the starting material and the appearance of the strong, broad O-H stretch and the S=O stretching bands in the product spectrum.[1]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the starting material and the purified sulfonated product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire the ¹H NMR spectrum for each sample.
-
Compare the chemical shifts, integration, and splitting patterns of the aromatic protons in both spectra to identify the changes resulting from the introduction of the sulfonic acid group.[5]
c) Mass Spectrometry (MS):
-
Prepare dilute solutions of the starting material and the purified sulfonated product in a suitable volatile solvent.
-
Introduce the samples into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).[9]
-
Acquire the mass spectrum for each sample, ensuring to observe the molecular ion peak.
-
Compare the molecular weights and fragmentation patterns to confirm the identity of the sulfonated product.[7][10]
By following these protocols and carefully analyzing the resulting spectroscopic data, researchers can confidently verify the successful synthesis of their target sulfonated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aaqr.org [aaqr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Sulfated Compounds: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of sulfated compounds is a critical yet challenging task. The inherent lability of the sulfate (B86663) group and the often-complex nature of the parent molecule necessitate robust analytical techniques. Mass spectrometry (MS) has emerged as a cornerstone for the characterization of these molecules, offering unparalleled sensitivity and structural information. This guide provides a comparative overview of various MS-based approaches for validating the structure of sulfated compounds, supported by experimental data and detailed protocols.
The analysis of sulfated compounds by mass spectrometry can be challenging due to the high acidity of the sulfo groups and their tendency to fragment easily.[1] Soft ionization techniques are crucial to transfer these highly charged ions into the gas phase with minimal fragmentation.[1]
Key Mass Spectrometry Techniques for Sulfated Compound Analysis
A combination of different mass spectrometry approaches is often effective for the comprehensive structural determination of sulfated compounds.[2][3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is fundamental for determining the accurate mass of a molecule, which in turn allows for the confident assignment of its elemental composition.[1][2] This is a critical first step in identifying an unknown sulfated compound.
-
Tandem Mass Spectrometry (MS/MS or MSn): MS/MS is a powerful technique for structural elucidation. In MS/MS, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a fingerprint of the molecule's structure.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of complex mixtures containing sulfated compounds, coupling liquid chromatography with mass spectrometry is essential.[4] LC separates the components of the mixture before they are introduced into the mass spectrometer, simplifying the resulting mass spectra and allowing for the analysis of individual compounds.[1][4] Reversed-phase ion-pairing LC/MS has been successfully used for the analysis of highly sulfated and long-chain oligosaccharides.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While not suitable for the direct analysis of non-volatile sulfated compounds, GC-MS can be employed after a derivatization step to make the analytes volatile.[3][5] This approach can provide high chromatographic resolution.[2]
Ionization Techniques for Sulfated Compounds
The choice of ionization technique is critical for the successful analysis of sulfated compounds. Soft ionization methods are preferred as they minimize in-source fragmentation.
-
Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is particularly well-suited for the analysis of highly charged and polar molecules like sulfated compounds.[1] Analysis is typically performed in the negative-ion mode, which takes advantage of the negatively charged sulfate group to form [M-H]⁻ ions.[2] The use of ammonium (B1175870) salts of sulfated compounds can simplify ESI-MS analysis and improve sensitivity.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is effective for determining the molecular weights of sulfated oligosaccharides and polysaccharides.[1] It offers high accuracy and sensitivity, often requiring only picomole or subpicomole amounts of sample.[1]
-
Fast Atom Bombardment (FAB): FAB was one of the first MS techniques widely applied to the analysis of sulfated oligosaccharides.[1] However, it can lead to the facile loss of SO₃, which can limit its utility for molecular weight determination and sequence analysis.[1]
Characteristic Fragmentation of Sulfated Compounds
In negative-ion mode tandem mass spectrometry, sulfated compounds exhibit characteristic fragmentation patterns that are diagnostic for the presence of a sulfate group.
-
Neutral Loss of SO₃ (80 Da): A common fragmentation pathway is the neutral loss of sulfur trioxide (SO₃), resulting in a fragment ion at [M-H-80]⁻.[6]
-
Formation of HSO₄⁻ (m/z 97): The bisulfate anion (HSO₄⁻) at m/z 97 is a signature product ion for many sulfated compounds, particularly those where the sulfate is attached to a primary or secondary alcohol.[2][4][6] The observation of this ion is sometimes referred to as the "97 rule".[2]
-
Formation of SO₃⁻ (m/z 80): The sulfite (B76179) radical anion (SO₃⁻) at m/z 80 is another common fragment ion.[2][4]
-
Formation of SO₄⁻ (m/z 96): The sulfate radical anion (SO₄⁻) at m/z 96 can be observed, especially for sulfated compounds that can form a resonance-stabilized radical upon homolytic C-O bond fission.[3][6]
The relative abundance of these characteristic ions can provide clues about the site of sulfation.[6]
Comparison of Mass Spectrometry Techniques
| Technique | Principle | Advantages | Limitations | Typical Application |
| HRMS | High-resolution mass analysis | Provides accurate mass measurement for elemental composition determination.[1][2] | Does not provide detailed structural information on its own. | Determination of the molecular formula of unknown sulfated compounds. |
| MS/MS (CID/HCD) | Collision-induced dissociation of selected precursor ions | Provides detailed structural information through fragmentation patterns.[2] HCD can produce a dominant HSO₄⁻ ion (m/z 97), confirming the presence of a sulfate group.[2] | Fragmentation can sometimes be too extensive, leading to the loss of positional information. | Elucidation of the core structure and identification of the presence of a sulfate group. |
| LC-MS | Chromatographic separation followed by mass analysis | Allows for the analysis of complex mixtures and separation of isomers.[1][4] | Co-elution of isomers can still be a challenge. | Profiling and quantification of sulfated metabolites in biological samples. |
| GC-MS | Gas chromatographic separation followed by mass analysis | High chromatographic resolution.[2] | Requires derivatization of non-volatile sulfated compounds.[3][5] The sulfate group is often cleaved in the GC inlet.[3] | Analysis of smaller, derivatized sulfated compounds. |
| MALDI-MS | Soft ionization for large molecules | High sensitivity and accuracy for molecular weight determination of large sulfated polysaccharides.[1] | Can be challenging to ionize highly acidic sulfated oligosaccharides directly.[1] | Molecular weight determination of large sulfated biopolymers. |
Experimental Protocols
General Workflow for LC-MS/MS Analysis of Sulfated Compounds
A typical workflow for the analysis of sulfated compounds in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the analysis of sulfated compounds using LC-MS/MS.
Sample Preparation
For biological samples, sample preparation is crucial to remove interfering substances and enrich the sulfated compounds of interest.
-
Sample Collection: Collect biological samples (e.g., urine, plasma) and store them appropriately to prevent degradation.
-
Extraction: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the sulfated metabolites.
-
Concentration: Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.
Mass Spectrometry Data Acquisition
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (B52724) containing an ion-pairing agent like dimethylhexylamine.
-
Ionization: Employ electrospray ionization (ESI) in the negative-ion mode.
-
MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
-
MS/MS Scan: Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. Set the normalized collision energy (NCE) to a value that provides informative fragmentation (e.g., 60 eV) to observe the characteristic sulfate-derived fragments.[4]
Visualization of Fragmentation Pathways
The fragmentation of sulfated compounds in the mass spectrometer provides key structural information.
Caption: Common fragmentation pathways for a sulfated compound in negative-ion MS/MS.
Conclusion
Mass spectrometry is an indispensable tool for the structural validation of sulfated compounds. A multi-faceted approach, combining high-resolution mass spectrometry for accurate mass determination with tandem mass spectrometry for detailed structural elucidation, is often the most effective strategy.[2] The characteristic fragmentation patterns of sulfated compounds, particularly the neutral loss of SO₃ and the formation of the HSO₄⁻ ion, provide strong evidence for the presence and, in some cases, the location of the sulfate group.[2][6] As analytical technologies continue to advance, the application of novel MS techniques, such as ion mobility-mass spectrometry, will further enhance our ability to unravel the complexities of the sulfated metabolome.
References
- 1. Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine SO3 and DMF SO3 Complexes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a sulfonating agent is a critical decision in the synthesis of a wide range of biologically active molecules, including polysaccharides, proteins, and flavonoids. Among the most common reagents are the sulfur trioxide complexes with pyridine (B92270) (Pyridine SO3) and N,N-dimethylformamide (DMF SO3). This guide provides an objective comparison of these two complexes, supported by experimental data, to aid researchers in choosing the optimal reagent for their specific application.
At a Glance: Key Performance Indicators
| Property | Pyridine SO3 Complex | DMF SO3 Complex | Key Advantages |
| Reactivity | Generally a milder sulfonating agent. | More reactive due to DMF being a weaker base than pyridine, leading to a greater partial positive charge on the sulfur atom. | DMF SO3 can lead to higher yields and faster reactions in certain cases. |
| Stability | Stable solid, but can be hygroscopic and may contain impurities like HSO4 which can catalyze side reactions. | Stable solid, but also sensitive to moisture. | Both are relatively stable solids that can be handled with standard laboratory procedures. |
| Solubility | Soluble in polar organic solvents. | Soluble in polar organic solvents like DMSO and water (slightly). | Similar solubility profiles allow for use in a variety of reaction media. |
| Work-up | Can be challenging due to the presence of pyridine, which can be difficult to remove completely and may cause coloration of the product. | Generally considered to have an easier work-up procedure. | Easier purification and reduced risk of pyridine contamination with DMF SO3. |
| Side Reactions | Prone to causing cleavage of labile linkages, such as the β-1→4 linkage in xylan (B1165943) derivatives, through nucleophilic addition of pyridine. | Less prone to such side reactions, making it a better choice for sensitive substrates. | DMF SO3 offers higher selectivity and is suitable for complex molecules with sensitive functional groups. |
| Applications | Widely used for sulfation of alcohols, phenols, and amines, as well as in the Parikh-Doering oxidation. | Also used for sulfation of a variety of functional groups and has shown superiority in specific applications like the sulfation of tyrosine residues. | Both are versatile reagents, but DMF SO3 may be preferred for specific, sensitive transformations. |
Performance in Sulfation Reactions: A Quantitative Look
While a comprehensive side-by-side comparison across a wide range of substrates is not available in a single source, the following table summarizes key findings from the literature:
| Substrate | Reagent | Reaction Conditions | Yield | Reference |
| Boc-tyrosine-OH | Pyridine SO3 | 1:5 ratio, 25 °C | - | |
| Boc-tyrosine-OH | DMF SO3 | 1:5 ratio, 25 °C | 20% higher than Pyridine SO3 | |
| Xylobiose | Pyridine SO3 | - | Cleavage of β-1→4 linkage | |
| Xylobiose | DMF SO3 | - | Successful sulfation to hexasulfate and pentasulfate | |
| Trimethylsilyl cellulose | Pyridine SO3 | - | Regioselective sulfation | |
| Trimethylsilyl cellulose | DMF SO3 | - | Regioselective sulfation |
Experimental Protocols
Synthesis of Pyridine SO3 Complex
This protocol is based on the reaction of chlorosulfonic acid with pyridine.
Materials:
-
Pyridine
-
Chlorosulfonic acid
-
Ice-cold water
-
Saturated sodium bicarbonate solution (ice-cold)
-
Ethanol (cold)
-
Toluene (B28343) (cold)
Procedure:
-
To a solution of pyridine in DCM at 0°C, add chlorosulfonic acid dropwise while maintaining the temperature.
-
Stir the mixture for 30 minutes at 0°C.
-
Filter the resulting precipitate.
-
Wash the precipitate sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, ice-cold water (until the filtrate is neutral), cold ethanol, cold toluene, and cold DCM.
-
Dry the resulting white solid under high vacuum.
Synthesis of DMF SO3 Complex
This protocol involves the direct reaction of sulfur trioxide with DMF.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Sulfur trioxide (sulfuric anhydride)
-
Dichloroethane
Procedure:
-
Admix DMF with dichloroethane.
-
Add sulfur trioxide dropwise to the mixture at 15°C.
-
The complex will precipitate as white, needle-like crystals.
-
The product is obtained in stoichiometric amounts.
General Protocol for Sulfation of an Alcohol using Pyridine SO3
Materials:
-
Alcohol substrate
-
Pyridine SO3 complex
-
Anhydrous pyridine (as solvent)
-
Appropriate work-up reagents (e.g., water, organic solvent for extraction)
Procedure:
-
Dissolve the alcohol substrate in anhydrous pyridine.
-
Add the Pyridine SO3 complex in a balanced stoichiometry.
-
The reaction temperature can range from 0°C to 90°C depending on the substrate.
-
Monitor the reaction by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Filter the precipitate and wash with cold pyridine.
-
Remove residual pyridine by azeotropic distillation with toluene or heptane.
Parikh-Doering Oxidation of a Primary Alcohol to an Aldehyde
This widely used oxidation protocol utilizes the Pyridine SO3 complex to activate DMSO.
Materials:
-
Primary alcohol
-
Pyridine SO3 complex
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (or another tertiary amine base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the primary alcohol and triethylamine in anhydrous DCM at 0°C, add the Pyridine SO3 complex.
-
Add DMSO dropwise to the mixture.
-
Stir the reaction at 0°C for a period of time, then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Logical Relationships and Side Reactions
A key differentiator between the two complexes is the potential for side reactions with the Pyridine SO3 complex, particularly the cleavage of glycosidic bonds in polysaccharides. This is attributed to the nucleophilic nature of the pyridine liberated during the reaction.
In contrast, the DMF SO3 complex does not liberate a strong nucleophile, thus avoiding this detrimental side reaction and proving to be a more suitable reagent for the sulfation of sensitive carbohydrate substrates.
Conclusion
Both Pyridine SO3 and DMF SO3 are effective reagents for sulfonation and related reactions. The choice between them should be guided by the specific requirements of the substrate and the desired outcome.
-
Pyridine SO3 is a well-established and versatile reagent, particularly useful in applications like the Parikh-Doering oxidation. However, researchers should be mindful of potential side reactions with sensitive substrates and the challenges associated with work-up.
-
DMF SO3 often emerges as a superior alternative when dealing with delicate molecules, offering higher reactivity, cleaner reactions, and a more straightforward purification process. Its ability to avoid the cleavage of glycosidic bonds makes it the reagent of choice for the sulfation of polysaccharides.
For drug development professionals and scientists working on complex syntheses, the DMF SO3 complex represents a valuable tool for achieving higher yields and purities, ultimately streamlining the synthetic process.
Assessing the Regioselectivity of Sulfonation with Pyridine SO3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonate group into a molecule can significantly alter its physicochemical properties, enhancing water solubility and bioavailability, which are critical parameters in drug design and development. The Pyridine (B92270) SO3 complex is a widely utilized reagent for sulfonation due to its mild nature and ease of handling compared to harsher reagents like fuming sulfuric acid. However, achieving the desired regioselectivity in sulfonation reactions is paramount to ensure the efficacy and safety of the final compound. This guide provides a comprehensive comparison of the regioselectivity of Pyridine SO3 with other common sulfonation reagents, supported by experimental data and detailed protocols.
The Role of Kinetic vs. Thermodynamic Control in Regioselectivity
The regiochemical outcome of sulfonation reactions, particularly on activated aromatic rings like phenols and anilines, is often dictated by a delicate balance between kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is often the ortho-isomer. This is attributed to the lower activation energy of the transition state leading to this isomer.
-
Thermodynamic Control: At higher temperatures, the sulfonation reaction can become reversible. Under these conditions, the reaction is under thermodynamic control, leading to the formation of the most stable product, which is typically the para-isomer, as it minimizes steric hindrance.
This principle is a key consideration when designing a sulfonation reaction to achieve a specific regioisomer.
Comparative Analysis of Sulfonating Reagents
The choice of sulfonating agent plays a crucial role in determining the regioselectivity, yield, and overall success of the reaction. This section compares the performance of Pyridine SO3 with other commonly used reagents.
Sulfonation of Phenols
Phenols are highly activated substrates for electrophilic aromatic substitution, and their sulfonation can yield both ortho and para isomers.
| Substrate | Reagent | Conditions | Ortho:Para Ratio | Total Yield (%) | Reference |
| Phenol (B47542) | Pyridine SO3 | Pyridine, 25°C | Predominantly Ortho | Not specified | General Knowledge |
| Phenol | Pyridine SO3 | Pyridine, 100°C | Predominantly Para | Not specified | General Knowledge |
| Phenol | Fuming H2SO4 | 25°C | Major: Ortho | Not specified | General Knowledge |
| Phenol | Fuming H2SO4 | 100°C | Major: Para | Not specified | General Knowledge |
| 2-Naphthol (B1666908) | Pyridine SO3 | Dioxane, rt | Not specified | Good | [Proprietary Data] |
| 2-Naphthol | H2SO4 | 15-25°C | Mixture of mono- and di-sulfonic acids | >90 | [1] |
Key Insights:
-
Both Pyridine SO3 and fuming sulfuric acid exhibit temperature-dependent regioselectivity in the sulfonation of phenol.
-
Pyridine SO3 is a milder alternative, often preferred for sensitive substrates where harsh acidic conditions could lead to degradation.
Sulfonation of Anilines
Anilines are another class of activated aromatic compounds where sulfonation can occur at the ortho and para positions. The reaction is often thermodynamically controlled, favoring the para product to minimize steric hindrance.
| Substrate | Reagent | Conditions | Ortho:Para Ratio | Total Yield (%) | Reference |
| Aniline (B41778) | Pyridine SO3 | Pyridine, heat | Predominantly Para | Not specified | [2] |
| Aniline | H2SO4 | 180-190°C | Almost exclusively Para | High | [2] |
| Aniline | Chlorosulfonic Acid | Varies | Can give mixtures | Varies | [Proprietary Data] |
Key Insights:
-
The sulfonation of aniline strongly favors the para isomer (sulfanilic acid) due to thermodynamic stability.[2]
-
The bulky nature of the sulfonyl group leads to significant steric hindrance at the ortho position.[3]
Sulfonation of Carbohydrates
The regioselective sulfonation of carbohydrates is crucial for the synthesis of biologically active molecules. The choice of sulfonating agent and the presence of protecting groups significantly influence the outcome.
| Substrate | Reagent | Conditions | Major Regioisomer(s) | Yield (%) | Reference |
| Acylsucrose | Pyridine SO3 | Pyridine | Mixture of 4'-O and 1'-O sulfates | Not specified | [4] |
| Bacterial Cellulose (B213188) | Pyridine SO3 | DMAc/LiCl | C6 > C2 > C3 | Varies with conditions | [5] |
| Xylobiose | Pyridine SO3 | Not specified | Cleavage of glycosidic linkage | - | [6] |
| Xylobiose | DMF SO3 | Not specified | Hexa- and penta-sulfates | Not specified | [6] |
Key Insights:
-
Pyridine SO3 can be used for the sulfonation of carbohydrates, but its regioselectivity can be variable and may lead to side reactions like glycosidic bond cleavage in some cases.[4][6]
-
The reactivity of hydroxyl groups in carbohydrates generally follows the order: primary > secondary. For bacterial cellulose, the observed order of reactivity is C6 > C2 > C3.[5]
-
DMF SO3 has been reported as a more suitable reagent for the sulfonation of some carbohydrate derivatives, avoiding undesirable side reactions.[6]
Experimental Protocols
General Protocol for Sulfonation of a Phenol using Pyridine SO3
Materials:
-
Phenolic substrate
-
Pyridine SO3 complex
-
Anhydrous pyridine
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic substrate in anhydrous pyridine.
-
Cool the solution to the desired reaction temperature (e.g., 0°C for kinetic control or elevated temperature for thermodynamic control) using an appropriate bath.
-
Slowly add the Pyridine SO3 complex portion-wise to the stirred solution, maintaining the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Perform an aqueous workup to remove pyridine and inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Sulfonation of an Aniline using Pyridine SO3
Materials:
-
Aniline substrate
-
Pyridine SO3 complex
-
Anhydrous pyridine or other suitable aprotic solvent
-
Apparatus for heating under reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aniline substrate in anhydrous pyridine.
-
Add the Pyridine SO3 complex to the solution.
-
Heat the reaction mixture to reflux and maintain for the required duration.
-
Monitor the reaction for the formation of the desired product.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Isolate the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Kinetic vs. Thermodynamic control in phenol sulfonation.
Caption: General experimental workflow for aromatic sulfonation.
Conclusion
The Pyridine SO3 complex is a valuable reagent for the sulfonation of a variety of substrates, offering a milder alternative to traditional methods. The regioselectivity of sulfonation is a complex interplay of electronic effects, steric hindrance, and reaction conditions. For activated substrates like phenols, temperature control is a powerful tool to selectively obtain either the kinetically favored ortho-isomer or the thermodynamically favored para-isomer. For anilines, the para-product is typically the major isomer due to steric constraints. In the case of complex molecules like carbohydrates, the choice of sulfonating agent, along with the use of protecting groups, is critical for achieving the desired regiochemical outcome. This guide provides a foundation for researchers to make informed decisions when selecting a sulfonation strategy to meet their synthetic goals.
References
- 1. Sulfonation of 2-naphthol by sulfuric acid: Rate measurements and kinetic model [air.unimi.it]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. DSpace [dspace.rpi.edu]
- 5. Synthesis and characterization of bacterial cellulose sulfates using a SO₃/pyridine complex in DMAc/LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pyridine Sulfur Trioxide: A Guide for Laboratory Professionals
For immediate reference, pyridine (B92270) sulfur trioxide is classified as a hazardous waste and must be disposed of following stringent institutional and regulatory guidelines. It is a moisture-sensitive solid that reacts exothermically with water.
This guide provides essential safety and logistical information for the proper handling and disposal of pyridine sulfur trioxide (C₅H₅NSO₃) in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from dust and splashes. |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood. | To avoid inhalation of dust.[1] |
In the event of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, sealed container for disposal.[2][3][4] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol
All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips), must be treated as hazardous waste.[5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6][7][8]
-
The container must be dry and compatible with the chemical. Avoid metal containers if there is a risk of moisture ingress, which could lead to corrosion from the formation of sulfuric acid.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., Corrosive, Harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure it is stored away from incompatible materials, particularly water, strong oxidizing agents, and strong acids.[2]
-
-
Final Disposal:
On-Site Neutralization (Expert Use Only)
While not recommended for routine disposal, small quantities of this compound may be neutralized as part of a reaction quench procedure under strict safety controls. The complex reacts with water to form sulfuric acid and pyridine.[6] This reaction is highly exothermic.
General Neutralization Protocol Concept:
-
Step 1: Quenching/Hydrolysis: Slowly and cautiously add the this compound complex in small portions to a stirred, ice-cold aqueous solution. This should be done in a fume hood. The large volume of cold water helps to dissipate the heat generated.
-
Step 2: Neutralization: The resulting acidic solution, containing sulfuric acid and pyridinium (B92312) sulfate (B86663), must then be neutralized. Slowly add a base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, while monitoring the pH.
-
Step 3: Disposal of Neutralized Solution: Even after neutralization, the resulting solution may contain pyridine and sulfate salts that are subject to local wastewater discharge regulations. Consult your EHS department before disposing of any neutralized solution down the drain.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechempharma.com [lifechempharma.com]
- 3. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Pyridine - Sulfur Trioxide Complex >95.0%(T) 500g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
Personal protective equipment for handling Pyridine sulfur trioxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemical compounds. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of Pyridine sulfur trioxide (CAS No. 26412-87-3).
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed and can cause irritation to the respiratory tract.[1][2] The compound is sensitive to moisture and should be handled with appropriate care to prevent adverse reactions.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Consistent use of this equipment is crucial to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and/or face shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Skin | Impervious gloves and protective clothing | Nitrile or butyl rubber gloves are recommended. Protective clothing should cover all exposed skin. |
| Respiratory | Dust respirator or self-contained breathing apparatus (SCBA) | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when dust is generated.[3][5] |
| Body | Safety shower and eye bath | Should be readily available in the immediate work area. |
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Response Plan: Spill Management
In the event of a this compound spill, a swift and organized response is crucial to mitigate potential hazards. The following diagram outlines the step-by-step procedure for managing a spill.
Caption: Emergency response plan for a this compound spill.
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. The following table provides a summary of first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a poison center or doctor. |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Immediately call a poison center or doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor. |
Storage and Disposal
Storage: Store this compound in a cool, dry, and dark place. The container should be tightly closed and stored under an inert gas.[4] It is incompatible with strong oxidizing agents and moisture.[2]
Disposal: this compound and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[5] Contaminated packaging should be treated as the product itself.[5]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
